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1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine Documentation Hub

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  • Product: 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine
  • CAS: 706771-89-3

Core Science & Biosynthesis

Foundational

Technical Monograph: 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine

The following technical guide provides an in-depth analysis of 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine , a specialized chemical entity characterized by the convergence of a heterocyclic amide and a sterically hindered...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine , a specialized chemical entity characterized by the convergence of a heterocyclic amide and a sterically hindered sulfonamide.

This guide is structured for medicinal chemists and process scientists, focusing on the compound's synthesis, physicochemical profile, and pharmacophore logic.

Chemical Identity & Structural Analysis[1][2][3][4]

This compound represents a derivatized piperazine scaffold functioning as a "linker-divergent" molecule. It combines a polar, hydrogen-bond-accepting furoyl moiety with a lipophilic, metabolically stable mesitylsulfonyl group .

Nomenclature & Identifiers[1][2][5][6][7][8]
  • IUPAC Name: 1-(Furan-2-carbonyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    S
  • Molecular Weight: 362.44 g/mol

  • Core Scaffold: Piperazine (1,4-disubstituted)

Pharmacophore Deconstruction

The molecule is composed of three distinct functional zones, each imparting specific properties relevant to drug design:

  • The Furoyl Cap (Head): Derived from 2-furoic acid. This planar, heteroaromatic system acts as a hydrogen bond acceptor (via the carbonyl and furan oxygen). It is a known pharmacophore in antihypertensive agents (e.g., Prazosin, Terazosin) and kinase inhibitors.

  • The Piperazine Linker (Body): A semi-rigid, chair-conformation spacer that dictates the vectoral distance between the head and tail groups. It improves water solubility relative to acyclic linkers.

  • The Mesitylsulfonyl Tail (Anchor): A sulfonamide capped with a 2,4,6-trimethylphenyl (mesityl) ring. The ortho-methyl groups provide significant steric hindrance, protecting the sulfonamide bond from enzymatic hydrolysis and preventing nucleophilic attack, thereby enhancing metabolic stability.

Physicochemical Properties (Predicted & Observed)

The following data consolidates experimental values for the core substructures and high-confidence predictive models for the full molecule.

PropertyValue / DescriptionSource/Rationale
Physical State White to off-white crystalline solidStandard for sulfonamide-piperazines [1]
Melting Point 145–155 °C (Predicted)Higher than precursor 1-(2-furoyl)piperazine (67–70 °C) due to sulfonamide stacking [2]
Solubility DMSO, DMF, DCM, ChloroformHigh lipophilicity of mesityl group limits water solubility
LogP (Calc) 2.8 – 3.2Mesityl group adds ~1.5 log units vs. phenyl analog
pKa (Conj.[1][2][3][4] Acid) ~ -1.5 (Sulfonamide N is not basic)The piperazine nitrogens are amidated/sulfonated, removing basicity
H-Bond Donors 0Both nitrogens are substituted
H-Bond Acceptors 5Furan O, Carbonyl O, Sulfonyl O(x2), Piperazine Ns

Synthetic Protocol & Methodology

The synthesis follows a convergent "Schotten-Baumann" type sulfonylation. The protocol below is designed for high purity (>98%) suitable for biological screening.

Reaction Scheme

Reagents: 1-(2-Furoyl)piperazine (Nucleophile), Mesitylsulfonyl Chloride (Electrophile), Triethylamine (Base), Dichloromethane (Solvent).

Step-by-Step Experimental Procedure
  • Preparation of Nucleophile Solution:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 1-(2-furoyl)piperazine (1.0 eq, 10 mmol, ~1.80 g) in anhydrous Dichloromethane (DCM) (50 mL).

    • Add Triethylamine (TEA) (1.5 eq, 15 mmol, ~2.1 mL). Cool the mixture to 0 °C using an ice bath.

  • Addition of Electrophile:

    • Dissolve Mesitylsulfonyl chloride (1.1 eq, 11 mmol, ~2.40 g) in DCM (20 mL).

    • Add the sulfonyl chloride solution dropwise to the piperazine mixture over 30 minutes, maintaining the internal temperature below 5 °C to prevent side reactions.

  • Reaction & Monitoring:

    • Allow the reaction to warm to room temperature (25 °C) and stir for 4–6 hours.

    • TLC Monitoring: Use 5% Methanol in DCM. The starting amine (Rf ~0.2) should disappear, and a new, less polar spot (Rf ~0.6) should appear.

  • Workup & Purification:

    • Quench the reaction with water (50 mL).

    • Separate the organic layer and wash sequentially with:

      • 1N HCl (2 x 30 mL) – Removes unreacted amine/TEA.

      • Sat. NaHCO

        
         (2 x 30 mL) – Removes hydrolyzed sulfonyl acid.
        
      • Brine (1 x 30 mL).

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
    • Recrystallization: Dissolve the crude solid in minimal hot Ethyl Acetate and add Hexanes dropwise until turbid. Cool to 4 °C overnight.

Self-Validating Quality Control
  • 1H NMR (CDCl3, 400 MHz): Look for the characteristic mesityl singlets: ~2.6 ppm (6H, o-CH3) and ~2.3 ppm (3H, p-CH3). The furan protons will appear as multiplets at ~7.5, 7.2, and 6.5 ppm.

  • Mass Spectrometry: ESI+ m/z calc for [M+H]+ = 363.45.

Visualization of Chemical Logic[3]

The following diagrams illustrate the synthesis workflow and the structure-activity relationship (SAR) logic.

Figure 1: Synthetic Pathway & Logic

Synthesis cluster_conditions Critical Parameters Reagent1 1-(2-Furoyl)piperazine (Nucleophile) Intermediate Tetrahedral Transition State Reagent1->Intermediate + Et3N / DCM 0°C -> RT Reagent2 Mesitylsulfonyl Chloride (Electrophile) Reagent2->Intermediate Product 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine (Target) Intermediate->Product - HCl (captured by Et3N) Anhydrous Conditions Anhydrous Conditions Temp < 5°C (Addition) Temp < 5°C (Addition)

Caption: Convergent synthesis via nucleophilic substitution at the sulfonyl sulfur. The base (Et3N) acts as an HCl scavenger to drive equilibrium.

Figure 2: Pharmacophore & SAR Map

SAR Center Piperazine Core (Scaffold) Head 2-Furoyl Group (H-Bond Acceptor) Head->Center Amide Link Effect1 Kinase/GPCR Binding (Prazosin-like) Head->Effect1 Tail Mesitylsulfonyl Group (Hydrophobic Shield) Tail->Center Sulfonamide Link Effect2 Metabolic Stability (Steric Blockade) Tail->Effect2

Caption: Functional decomposition of the molecule. The mesityl group provides steric protection, while the furoyl group directs binding affinity.

Biological Applications & Handling

Potential Therapeutic Areas

While specific biological data for this exact conjugate is proprietary or emerging, the structural components suggest utility in:

  • Antiviral Research: Sulfonyl-piperazines are frequent hits in capsid assembly inhibitor screens (e.g., for HIV or HBV).

  • Kinase Inhibition: The furoyl-piperazine motif mimics the ATP-binding hinge region interactions found in several Type I kinase inhibitors.

  • Serotonin (5-HT) Modulation: Arylsulfonyl piperazines are established ligands for 5-HT6 and 5-HT7 receptors. The mesityl group enhances blood-brain barrier (BBB) penetration due to increased lipophilicity [3].

Safety & Stability
  • Stability: The compound is stable at room temperature but should be stored under desiccation. The sulfonamide bond is resistant to hydrolysis under physiological pH.

  • Handling: Treat as a potential irritant.[3][5] The precursor (sulfonyl chloride) is corrosive; the final product is likely a skin/eye irritant (Category 2).

References

  • Sigma-Aldrich. 1-(2-Furoyl)piperazine Product Specification & MSDS. CAS 40172-95-0.[6][1][2][3][7][5][8][9] Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 550206, 1-(2-Furoyl)piperazine. Retrieved from PubChem.[1][4] Link

  • Shaquiquzzaman, M., et al. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents.[10] European Journal of Medicinal Chemistry, 102, 487-529.[10] Link

  • ChemicalBook. 1-(2-Furoyl)piperazine Properties and Synthesis. Link

Sources

Exploratory

Technical Guide: Synthesis and Characterization of 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Compound Identity This guide details the structural properties, synthesis, a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Compound Identity

This guide details the structural properties, synthesis, and characterization of 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine , a disubstituted piperazine derivative. This compound integrates two privileged pharmacophores: the 2-furoyl piperazine moiety (common in alpha-adrenergic antagonists like Prazosin and Terazosin) and the mesitylsulfonyl group (a bulky, lipophilic sulfonamide often used to modulate metabolic stability and receptor selectivity, particularly in 5-HT6 and antiviral research).

While the specific CAS number for this full derivative is not widely indexed in public commercial registries, it is synthesized directly from the commercially available building block 1-(2-Furoyl)piperazine (CAS 40172-95-0) .

Chemical Identity Table[1][2][3]
PropertyDescription
Systematic Name 1-(Furan-2-carbonyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine
Molecular Formula C₁₈H₂₂N₂O₄S
Molecular Weight 378.44 g/mol
Core Scaffold Piperazine
Precursor CAS 40172-95-0 (1-(2-Furoyl)piperazine)
Reagent CAS 773-64-8 (2-Mesitylenesulfonyl chloride)
Predicted LogP ~2.8 - 3.2 (Lipophilic)
Physical State Off-white to pale yellow solid (Predicted)
Structural Visualization (Graphviz)

The following diagram illustrates the chemical connectivity and the retrosynthetic logic used to assemble the target molecule.

ChemicalStructure Target TARGET MOLECULE 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine (C18H22N2O4S) Fragment1 FRAGMENT A 1-(2-Furoyl)piperazine (CAS 40172-95-0) Fragment1->Target Nucleophilic Attack (N4) Fragment2 FRAGMENT B Mesitylenesulfonyl Chloride (CAS 773-64-8) Fragment2->Target Sulfonylation Core Piperazine Ring (Linker) Core->Fragment1 Core Scaffold

Figure 1: Retrosynthetic assembly of the target compound from its primary building blocks.

Synthesis Protocol

The synthesis follows a standard nucleophilic substitution (sulfonylation) pathway. The secondary amine at the N4 position of the 1-(2-furoyl)piperazine attacks the electrophilic sulfur of the mesitylenesulfonyl chloride.

Reaction Scheme

Reagents: 1-(2-Furoyl)piperazine (1.0 eq), Mesitylenesulfonyl chloride (1.1 eq), Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq). Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). Conditions: 0°C to Room Temperature (RT), Inert Atmosphere (N₂).

Step-by-Step Methodology

This protocol is designed for a 1.0 mmol scale but is linear-scalable.

  • Preparation of Amine Solution:

    • In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 180 mg (1.0 mmol) of 1-(2-Furoyl)piperazine in 10 mL of anhydrous DCM .

    • Add 0.21 mL (1.5 mmol) of Triethylamine (TEA).

    • Cool the mixture to 0°C using an ice bath. Rationale: Cooling prevents exotherms and minimizes side reactions.

  • Addition of Sulfonyl Chloride:

    • Dissolve 240 mg (1.1 mmol) of 2-Mesitylenesulfonyl chloride in 5 mL of anhydrous DCM .

    • Add this solution dropwise to the amine mixture over 10 minutes. Rationale: Slow addition controls the reaction rate and prevents localized overheating.

  • Reaction & Monitoring:

    • Allow the reaction to warm to room temperature naturally.

    • Stir for 4–6 hours .

    • Validation: Monitor via TLC (System: 5% MeOH in DCM). The starting amine (lower R_f) should disappear, and a new, less polar spot (Product) should appear.

  • Work-up:

    • Quench the reaction with 10 mL of saturated NaHCO₃ solution .

    • Extract the aqueous layer with DCM (2 x 15 mL).

    • Combine organic layers and wash with Brine (10 mL) .

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification:

    • The crude residue is typically an off-white solid.

    • Purify via Flash Column Chromatography (Silica gel, Gradient: 0-50% EtOAc in Hexanes) or recrystallization from EtOH/Hexanes if high purity is required.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 1-(2-Furoyl)piperazine (DCM, 0°C) Step1 Add Base (TEA/DIPEA) Activate Nucleophile Start->Step1 Step2 Add Mesitylenesulfonyl Cl (Dropwise) Step1->Step2 Step3 Reaction: 4-6h @ RT (Monitor TLC) Step2->Step3 Step4 Quench (NaHCO3) & Extraction (DCM) Step3->Step4 End Final Product Purification (Column/Recryst) Step4->End

Figure 2: Logical workflow for the synthesis of the target compound.

Analytical Characterization

Since this is a derivative, the following data are predicted expectations based on the constituent fragments, serving as a reference for validation.

1H-NMR (400 MHz, CDCl3) Expectations
Chemical Shift (δ)MultiplicityIntegrationAssignment
6.95 s2HAromatic protons of Mesityl group (m-H)
7.50 d1HFuran H-5
7.10 d1HFuran H-3
6.50 dd1HFuran H-4
3.80 - 3.90 br s4HPiperazine CH₂ (adjacent to amide)
3.10 - 3.20 br s4HPiperazine CH₂ (adjacent to sulfonamide)
2.60 s6HOrtho-methyls of Mesityl group
2.30 s3HPara-methyl of Mesityl group
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)

  • Expected [M+H]⁺: 379.45 m/z

  • Fragment Ions: Look for loss of the mesityl group (m/z ~181) or the furoyl group (m/z ~95).

Applications & Biological Context

While this specific molecule is a research compound, its architecture suggests utility in two primary areas of drug discovery:

  • Alpha-Adrenergic Antagonism: The 1-(2-furoyl)piperazine fragment is the pharmacophore responsible for the high affinity of Prazosin and Terazosin for

    
    -adrenergic receptors. Researchers may synthesize this derivative to test if the bulky mesityl group alters selectivity between 
    
    
    
    ,
    
    
    , and
    
    
    subtypes.
  • 5-HT6 Receptor Ligands: Arylsulfonyl piperazines are a well-documented class of 5-HT6 antagonists (used in cognitive research for Alzheimer's). The mesityl group is often employed to fill hydrophobic pockets in the receptor, potentially improving binding affinity compared to smaller phenyl or tolyl derivatives.

Safety & Handling

  • Hazards: The precursor mesitylenesulfonyl chloride is corrosive and moisture-sensitive (produces HCl). The final product is likely an irritant.[1]

  • PPE: Standard lab coat, nitrile gloves, and safety glasses.

  • Storage: Store in a cool, dry place. The sulfonamide bond is generally stable, but the furan ring can be sensitive to prolonged light exposure or strong acids.

References

  • Sigma-Aldrich. 1-(2-Furoyl)piperazine Product Page (CAS 40172-95-0).[2] Retrieved from

  • PubChem. 1-(2-Furoyl)piperazine Compound Summary. National Library of Medicine. Retrieved from

  • Althuis, T. H., & Hess, H. J. (1977). Synthesis and identification of the major metabolites of prazosin formed in dog and rat. Journal of Medicinal Chemistry, 20(1), 146-149. (Establishes the biological relevance of the furoyl-piperazine scaffold).
  • Sigma-Aldrich. 2-Mesitylenesulfonyl chloride Product Page (CAS 773-64-8). Retrieved from

Sources

Foundational

Technical Guide: Therapeutic Targeting of Furoyl Sulfonylpiperazine Derivatives

Executive Summary This technical guide analyzes the pharmacophoric utility of furoyl sulfonylpiperazine derivatives , a specialized chemical scaffold combining a lipophilic furan ring, a rigid piperazine linker, and a bi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacophoric utility of furoyl sulfonylpiperazine derivatives , a specialized chemical scaffold combining a lipophilic furan ring, a rigid piperazine linker, and a bioactive sulfonyl group. While piperazine sulfonamides are ubiquitous in medicinal chemistry, the specific incorporation of the 2-furoyl moiety creates a unique structural profile that enhances binding affinity against specific enzymatic and receptor targets.

This guide identifies three primary therapeutic domains for these derivatives: Antibacterial (LpxH inhibition) , Neuroprotection (Cholinesterase inhibition) , and Oncology (Kinase/Carbonic Anhydrase modulation) .

Structural Pharmacophore & Chemical Logic

The therapeutic potency of furoyl sulfonylpiperazine derivatives stems from their "Linker-Ligand" architecture.

  • The Furoyl Cap (Head): The furan ring acts as a lipophilic headgroup capable of

    
    -
    
    
    
    stacking interactions within hydrophobic pockets of enzymes (e.g., the acyl-binding pocket of AChE). The carbonyl oxygen provides a hydrogen bond acceptor site.
  • The Piperazine Core (Linker): A rigid, six-membered ring that enforces a specific spatial distance between the furoyl head and the sulfonyl tail, reducing entropic penalties upon binding.

  • The Sulfonyl Tail (Anchor): The sulfonamide/sulfonyl group serves as a classic bioisostere, often engaging zinc ions (in metalloenzymes) or forming strong hydrogen bond networks with active site residues (e.g., Serine/Histidine).

Primary Therapeutic Target: Bacterial Lipid A Biosynthesis (LpxH)

One of the most promising, high-precision targets for sulfonylpiperazine scaffolds is LpxH (UDP-2,3-diacylglucosamine pyrophosphatase) , an essential enzyme in the Raetz pathway of Gram-negative bacteria.[1]

Mechanism of Action

LpxH catalyzes the hydrolysis of the pyrophosphate bond in UDP-2,3-diacylglucosamine to form Lipid X. Inhibition of LpxH leads to the accumulation of toxic intermediates (UDP-DAGn) and cessation of outer membrane synthesis, causing bacterial cell death.

  • Binding Mode: The sulfonylpiperazine core mimics the diphosphate moiety of the natural substrate. The furoyl group likely occupies the hydrophobic groove adjacent to the active site, displacing water and locking the enzyme in an inactive conformation.

  • Selectivity: LpxH is conserved in Gram-negative pathogens (E. coli, K. pneumoniae) but absent in humans, offering a high therapeutic index.

Signaling Pathway Visualization: The Raetz Pathway

The following diagram illustrates the critical bottleneck created by targeting LpxH with sulfonylpiperazines.

RaetzPathway UDP_GlcNAc UDP-GlcNAc UDP_3_acyl UDP-3-acyl-GlcNAc UDP_GlcNAc->UDP_3_acyl Acylation LpxA Enzyme: LpxA LpxA->UDP_3_acyl UDP_DAG UDP-2,3-diacyl-GlcNAc UDP_3_acyl->UDP_DAG Deacetylation/Acylation LpxC Enzyme: LpxC LpxC->UDP_DAG LipidX Lipid X (Precursor) UDP_DAG->LipidX Hydrolysis (Blocked) LpxH TARGET: LpxH (Pyrophosphatase) LpxH->LipidX LipidA Lipid A (Endotoxin) LipidX->LipidA Downstream Synthesis Inhibitor Furoyl Sulfonylpiperazine Derivative Inhibitor->LpxH Inhibits

Caption: The Raetz pathway for Lipid A biosynthesis. Furoyl sulfonylpiperazine derivatives target LpxH, preventing the formation of Lipid X and causing toxic precursor accumulation.

Secondary Target: Neuroprotection (AChE & BChE)

Recent medicinal chemistry efforts have validated 2-furoyl-1-piperazine derivatives as potent inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

Mechanistic Insight[2][3][4][5]
  • Dual Binding Site Potential: The furoyl moiety is small enough to penetrate the "aromatic gorge" of AChE, potentially interacting with the peripheral anionic site (PAS), while the sulfonyl-linked tail extends to the catalytic active site (CAS).

  • Therapeutic Relevance: Dual inhibition is critical for Alzheimer's disease therapy to prevent acetylcholine degradation and reduce amyloid-beta aggregation (which is accelerated by AChE-PAS interactions).

Quantitative Efficacy Data (Representative):

Compound VariantTarget EnzymeIC50 (µM)Reference Standard (IC50)Mechanism
2-furoyl-piperazine-sulfonyl-aryl (5h)AChE2.91 ± 0.001Eserine (0.[2]04)Mixed Inhibition
2-furoyl-piperazine-sulfonyl-aryl (5h)BChE4.35 ± 0.004Eserine (0.[2]85)Mixed Inhibition

Data Source: Derived from structure-activity relationship studies on 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives [1].

Tertiary Target: Oncology (Kinases & Carbonic Anhydrase)

The sulfonylpiperazine scaffold is a "privileged structure" in oncology, often acting as a backbone for multi-target kinase inhibitors.

  • Carbonic Anhydrase (CA II/IX): The sulfonamide group (

    
    ) is the classic zinc-binding pharmacophore for CA inhibition. Furoyl derivatives add specificity for the CA IX isoform (hypoxia-induced) over the cytosolic CA II, reducing systemic side effects.
    
  • PI3K/Akt Pathway: Lipophilic furoyl derivatives have shown capacity to permeate cell membranes and allosterically inhibit PI3K, reducing phosphorylation of Akt and triggering apoptosis in resistant cancer lines (e.g., HepG2, MCF-7).

Experimental Protocols

Protocol A: Chemical Synthesis of Furoyl Sulfonylpiperazine Derivatives

Objective: Synthesize 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone.

Reagents: 2-furoyl-1-piperazine, Substituted sulfonyl chlorides, Acetonitrile (ACN), Potassium Carbonate (


).[2]

Step-by-Step Workflow:

  • Activation: Dissolve 1.0 eq of 2-furoyl-1-piperazine in anhydrous Acetonitrile. Add 2.0 eq of anhydrous

    
    .
    
  • Reflux: Heat the mixture to reflux for 30 minutes to activate the secondary amine of the piperazine.

  • Coupling: Dropwise add 1.0 eq of the specific sulfonyl chloride (dissolved in ACN) to the reaction vessel.

  • Reaction: Continue reflux for 4-6 hours. Monitor progress via TLC (Mobile phase: Methanol/Chloroform).

  • Workup: Filter the hot solution to remove inorganic salts (

    
    ). Evaporate the solvent under reduced pressure.
    
  • Purification: Recrystallize the residue from ethanol or purify via silica gel column chromatography.

SynthesisFlow Start 2-Furoyl-1-piperazine + K2CO3 Activation Reflux (30 min) Activation Step Start->Activation Addition Add Sulfonyl Chloride (Dropwise) Activation->Addition Reaction Reflux (4-6 hrs) Nucleophilic Substitution Addition->Reaction Workup Filter & Evaporate Reaction->Workup Product Furoyl Sulfonylpiperazine Derivative Workup->Product

Caption: Synthetic pathway for generating furoyl sulfonylpiperazine libraries via nucleophilic substitution.

Protocol B: LpxH Inhibition Assay (Malachite Green)

Objective: Validate the efficacy of the derivative against the bacterial target LpxH.

  • Enzyme Prep: Purify recombinant E. coli LpxH.

  • Reaction Mix: Combine 10 nM LpxH, 20 µM UDP-2,3-diacyl-GlcNAc (substrate), and varying concentrations of the furoyl derivative (0.1 - 100 µM) in assay buffer (50 mM HEPES pH 7.5, 0.01% Triton X-100).

  • Incubation: Incubate at 30°C for 20 minutes.

  • Detection: Add Malachite Green reagent (detects free inorganic phosphate

    
     released by LpxH activity).
    
  • Quantification: Measure absorbance at 620 nm. Calculate

    
     by plotting % Inhibition vs. Log[Concentration].
    

References

  • Synthesis and in silico study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives. Source: SciELO (Journal of the Brazilian Chemical Society) URL:[Link] (Note: Verified via context from search result 1.2)

  • N-Sulfonated derivatives of (2-furoyl)piperazine: Promising antibacterial agents with mild cytotoxicity. Source: Pakistan Journal of Pharmaceutical Sciences URL:[Link]

  • Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. Source: ACS Infectious Diseases (NIH/PMC) URL:[Link]

  • An Understanding of the Biological Activity and Characteristics of Structure-Based Drugs That are Sulfonylpiperazine Derivatives. Source: Omics Online URL:[Link]

Sources

Exploratory

exploring the pharmacophore of 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine

[1] Executive Summary 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine (CAS 706771-89-3) represents a specialized chemical probe within the class of 1,4-disubstituted piperazines .[1] It functions primarily as a structural tem...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine (CAS 706771-89-3) represents a specialized chemical probe within the class of 1,4-disubstituted piperazines .[1] It functions primarily as a structural template in Structure-Activity Relationship (SAR) studies targeting hydrolases (AChE, BChE) and oxidoreductases (LOX).[1]

Unlike clinical drugs such as Prazosin (which shares the furoyl-piperazine core), this molecule incorporates a mesitylsulfonyl moiety.[1] This 2,4,6-trimethylbenzenesulfonyl group acts as a "steric shield," introducing significant hydrophobic bulk and rotational restriction.[1] This guide explores its pharmacophore assembly, synthetic pathway, and its utility as a probe for mapping the steric tolerance of enzyme active sites.[1]

Chemical Architecture & Pharmacophore Mapping[1]

The molecule is a tripartite system connected by a piperazine linker.[1] Its pharmacological behavior is defined by the interplay between the electron-rich furoyl head and the sterically demanding mesityl tail.[1]

Structural Decomposition[1]
ComponentChemical IdentityPharmacophore FunctionKey Interaction Types
Core Piperazine Scaffold / Linker Maintains a chair conformation, enforcing a distance of ~5-6 Å between the amide and sulfonamide centers.[1]
Head 2-Furoyl H-Bond Acceptor / Aromatic The furan oxygen acts as a weak H-bond acceptor.[1] The ring participates in

stacking (e.g., with Trp/Phe residues in binding pockets).[1]
Tail Mesitylsulfonyl Hydrophobic / Steric Shield The 2,4,6-trimethyl substitution creates a "roof-like" steric block.[1] It prevents metabolic attack and probes the width of hydrophobic pockets.[1]
Linkage Sulfonamide Geometry Constraint The

group adopts a tetrahedral geometry, orienting the mesityl ring perpendicular to the N-S bond vector.[1]
The "Mesityl Effect"

The defining feature of this molecule is the mesityl group (2,4,6-trimethylphenyl).[1]

  • Rotational Restriction: The ortho-methyl groups (positions 2 and 6) clash with the sulfonyl oxygens, severely restricting rotation around the

    
     bond.[1] This locks the aryl ring into a specific conformation relative to the piperazine.[1]
    
  • Hydrophobic Filling: In binding assays (e.g., 5-HT receptors or AChE), the mesityl group requires a wide, hydrophobic sub-pocket.[1] If the pocket is too narrow (steric clash), affinity drops, making this molecule an excellent negative probe for steric tolerance.[1]

Synthetic Pathway[1][2]

The synthesis follows a convergent protocol, typically reacting 1-(2-furoyl)piperazine with mesitylsulfonyl chloride .[1] This approach allows for the rapid generation of libraries by varying the sulfonyl chloride input.[1]

Reaction Mechanism

The secondary amine of the furoyl-piperazine acts as the nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride.[1] The reaction requires a base (TEA or Pyridine) to scavenge the HCl byproduct.[1]

Protocol (Standardized)
  • Reagents: 1-(2-Furoyl)piperazine (1.0 eq), Mesitylsulfonyl chloride (1.1 eq), Triethylamine (1.5 eq).[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

  • Conditions:

    
    , stir for 3-6 hours.
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 1-(2-furoyl)piperazine in dry DCM under

    
     atmosphere.
    
  • Activation: Add Triethylamine (TEA) and cool the mixture to

    
    .
    
  • Addition: Dropwise addition of mesitylsulfonyl chloride (dissolved in DCM) to control exotherm.

  • Reaction: Allow to warm to Room Temperature (RT) and stir until TLC indicates consumption of the amine.

  • Workup: Wash with

    
    , water, and brine. Dry over 
    
    
    
    .[1]
  • Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (EtOAc/Hexane).[1]

Biological Context & Activity Profile

Research by Abbasi et al. (2017) investigated this scaffold class for inhibition of Acetylcholinesterase (AChE) , Butyrylcholinesterase (BChE) , and Lipoxygenase (LOX) .[1]

Enzyme Inhibition Data

The introduction of the bulky mesitylsulfonyl group often results in lower affinity for AChE/BChE compared to less hindered analogs (e.g., phenylsulfonyl or tosyl).[1]

  • AChE/BChE: The active site gorge of Cholinesterases is deep but narrow.[1] The ortho-methyls of the mesityl group likely cause steric clashes with residues at the peripheral anionic site (PAS) or the catalytic triad, reducing potency.[1]

  • Alpha-Glucosidase: Some sulfonamide-piperazine derivatives show moderate activity, suggesting the active site of glycosidases may better tolerate the bulky sulfonamide tail.[1]

  • Antibacterial: Related furoyl-piperazine derivatives have shown promise as antibacterial agents, potentially disrupting bacterial cell wall synthesis or membrane integrity.[1]

Pharmacophore Visualization (DOT)

The following diagram illustrates the synthesis and the pharmacophore nodes.

Pharmacophore cluster_synthesis Synthesis Pathway cluster_pharmacophore Pharmacophore Features SM1 1-(2-Furoyl)piperazine (Nucleophile) Product 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine SM1->Product DCM, TEA Nucleophilic Substitution SM2 Mesitylsulfonyl Chloride (Electrophile) SM2->Product Furoyl 2-Furoyl Ring (H-Bond Acceptor) Product->Furoyl Piperazine Piperazine Core (Scaffold/Spacer) Product->Piperazine Sulfonyl Sulfonyl Group (Tetrahedral Geometry) Product->Sulfonyl Mesityl Mesityl Group (Steric Shield/Hydrophobic) Product->Mesityl Furoyl->Piperazine Amide Link Piperazine->Sulfonyl N-S Bond Sulfonyl->Mesityl Restricted Rotation

Caption: Synthetic convergence and pharmacophore node breakdown. The mesityl group provides a critical steric checkpoint.[1]

Experimental Validation Protocols

To validate the activity of this molecule, the following assays are recommended. These protocols are based on standard methodologies cited in the reference literature.

In Vitro AChE Inhibition Assay (Ellman's Method)

Objective: Determine if the mesityl group permits binding to the Cholinesterase active site.[1]

  • Preparation: Dissolve test compound in DMSO (Stock 10 mM).

  • Incubation: Mix

    
     enzyme (AChE from electric eel), 
    
    
    
    compound, and
    
    
    Phosphate Buffer (pH 8.0) in a 96-well plate. Incubate at
    
    
    for 10 min.[1]
  • Substrate Addition: Add

    
     DTNB (Ellman's reagent) and 
    
    
    
    Acetylthiocholine iodide (substrate).[1]
  • Measurement: Monitor absorbance at 412 nm for 15 minutes.

  • Analysis: Calculate % Inhibition relative to DMSO control.

    
     is derived from a dose-response curve.[1]
    
Molecular Docking Setup

Objective: Computational prediction of binding mode.

  • Software: MOE (Molecular Operating Environment) or AutoDock Vina.[1]

  • Target PDB: 4EY7 (AChE) or 1P0I (BChE).[1]

  • Ligand Prep: Energy minimize the structure; ensure the sulfonamide nitrogen is planar/tetrahedral as appropriate.[1]

  • Grid Box: Center on the catalytic triad (Ser200, His440, Glu327 for AChE).[1]

  • Analysis: Look for

    
     stacking of the Furoyl ring with Trp84 and steric clashes of the Mesityl group with the acyl-binding pocket.[1]
    

References

  • Abbasi, M. A., et al. (2017).[1] Synthesis, enzyme inhibition and molecular docking studies of 1-Arylsulfonyl-4-phenylpiperazine derivatives. Pakistan Journal of Pharmaceutical Sciences, 30(5), 1715-1724.[1]

    • Note: This paper describes the synthesis and biological evaluation (AChE, BChE, LOX) of the sulfonyl-piperazine scaffold class.
  • Abbasi, M. A., et al. (2018).[1] Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents with mild cytotoxicity.[1] Pakistan Journal of Pharmaceutical Sciences, 31(6), 2479-2487.[1]

    • Note: Establishes the antibacterial potential of the furoyl-piperazine core.[1]

  • PubChem Compound Summary. (n.d.). 1-(2-Furoyl)piperazine.[1][2][3][4] National Center for Biotechnology Information.[1] [1]

    • Note: Data on the precursor scaffold.[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective N-Arylation of 1-(2-Furoyl)piperazine

Topic: Optimized Strategies for the N-Arylation of 1-(2-Furoyl)piperazine Content Type: Application Note & Experimental Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Abstract & St...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimized Strategies for the N-Arylation of 1-(2-Furoyl)piperazine Content Type: Application Note & Experimental Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract & Strategic Overview

The 1-(2-furoyl)piperazine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in alpha-1 blockers (e.g., Prazosin, Terazosin) and emerging kinase inhibitors. The functionalization of the


-position via arylation is a critical synthetic step. However, this transformation presents specific challenges:
  • Chemoselectivity: Differentiating the nucleophilic

    
    -amine from the amide-deactivated 
    
    
    
    -position.
  • Substrate Stability: The furan ring is acid-sensitive and prone to oxidative ring-opening, necessitating mild reaction conditions.

  • Catalyst Poisoning: The furan oxygen and amide carbonyl can act as competitive ligands, potentially sequestering metal catalysts.

This guide details three validated protocols—Buchwald-Hartwig Cross-Coupling , Nucleophilic Aromatic Substitution (


) , and Chan-Lam Coupling —tailored to specific aryl electrophiles.

Mechanistic Principles & Regioselectivity

The Regioselectivity Advantage

1-(2-Furoyl)piperazine contains two nitrogen atoms. The


 nitrogen is part of an amide bond; its lone pair is delocalized into the carbonyl group and the furan ring system, rendering it non-nucleophilic. The 

nitrogen remains a secondary amine with high nucleophilicity (

). Consequently, protection of the

position is unnecessary; the reaction is inherently regioselective for

.
Reaction Pathway: Palladium-Catalyzed Cycle

For unactivated aryl halides, Palladium-catalyzed coupling is the gold standard. The cycle involves:

  • Oxidative Addition: Pd(0) inserts into the Ar-X bond.

  • Amine Coordination: The steric bulk of the ligand (e.g., RuPhos) prevents

    
    -hydride elimination and facilitates the binding of the secondary amine.
    
  • Deprotonation: A base abstracts the proton from the Pd-amine complex.

  • Reductive Elimination: The C-N bond is formed, regenerating Pd(0).

BuchwaldCycle Start Pd(0)L (Active Catalyst) OxAdd Oxidative Addition [L-Pd(II)-Ar(X)] Start->OxAdd + Ar-X Coord Amine Coordination [L-Pd(II)-Ar(N-H)] OxAdd->Coord + Furoylpiperazine Deprot Deprotonation (Base removes HX) Coord->Deprot + Base RedElim Reductive Elimination (Product Release) Deprot->RedElim - Base-HX RedElim->Start Regeneration

Figure 1: Catalytic cycle for the Buchwald-Hartwig amination of secondary amines.

Experimental Protocols

Protocol A: Buchwald-Hartwig Cross-Coupling (The "Gold Standard")

Best for: Unactivated aryl bromides/chlorides, electron-rich aryl rings, and sterically hindered systems. Key Advantage: High yields (>90%) and broad scope.

Reagents
  • Substrate: 1-(2-Furoyl)piperazine (1.0 equiv)

  • Electrophile: Aryl Halide (1.0 equiv)[1]

  • Catalyst: Pd(OAc)

    
     (1-2 mol%) or Pd
    
    
    
    (dba)
    
    
  • Ligand: RuPhos or XPhos (2-4 mol%). Note: RuPhos is specifically optimized for secondary amines to prevent catalyst deactivation.

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) or NaO
    
    
    Bu (1.4 equiv)[1]
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (

    
    )
    
Step-by-Step Procedure
  • Inert Setup: Flame-dry a Schlenk tube or microwave vial containing a stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vessel with the Aryl Halide (if solid), 1-(2-Furoyl)piperazine, Base (Cs

    
    CO
    
    
    
    ), and the Pd-Ligand precatalyst (e.g., RuPhos Pd G3).
    • Expert Tip: If using separate Pd source and ligand, pre-stir them in a small amount of solvent for 5 minutes before adding to the main vessel to ensure active complex formation.

  • Degassing: Seal the vessel and evacuate/backfill with Argon three times.

  • Solvent Addition: Add anhydrous Toluene via syringe.

  • Reaction: Heat the mixture to 80–100°C for 4–12 hours.

    • Monitoring: Monitor by TLC (typically 5% MeOH in DCM) or LC-MS. Look for the disappearance of the aryl halide.

  • Work-up:

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc and filter through a pad of Celite to remove palladium black and inorganic salts.

    • Wash the filtrate with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: Flash column chromatography.

    • Gradient: 0

      
       5% MeOH in DCM. Furoylpiperazines are polar; ensure the column is flushed well.
      
Protocol B: Nucleophilic Aromatic Substitution ( )

Best for: Electron-deficient aryl halides (e.g., 4-fluoronitrobenzene, 2-chloropyridine). Key Advantage: Metal-free, lower cost, scalable.

Reagents
  • Electrophile: Activated Aryl Halide (1.0 equiv)

  • Base: DIPEA (Diisopropylethylamine) or K

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: DMF, DMSO, or Acetonitrile.

Step-by-Step Procedure
  • Dissolve 1-(2-Furoyl)piperazine (1.0 equiv) and the activated Aryl Halide in DMF (

    
    ).
    
  • Add DIPEA (2.0 equiv).

  • Heat to 60–90°C .

    • Expert Tip: For highly activated substrates (e.g., 2,4-dinitrochlorobenzene), the reaction may proceed exothermically at room temperature.

  • Work-up: Pour the reaction mixture into ice-water.

    • Precipitation: Often, the product precipitates as a solid. Filter and wash with water.

    • Extraction: If no precipitate forms, extract with EtOAc. Wash the organic layer extensively with water (3

      
      ) to remove DMF.
      
Protocol C: Chan-Lam Coupling

Best for: Aryl Boronic Acids, sensitive substrates that cannot withstand high heat. Key Advantage: Mild conditions (Room Temp), air-tolerant.

Reagents
  • Electrophile: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Cu(OAc)

    
     (0.5 – 1.0 equiv)
    
  • Base: Pyridine (2.0 equiv) or TEA

  • Solvent: DCM or MeOH.

Step-by-Step Procedure
  • Add 1-(2-Furoyl)piperazine, Aryl Boronic Acid, and Cu(OAc)

    
     to a flask.
    
  • Add solvent (DCM) and Pyridine.

  • Oxidant: The reaction requires oxygen. Stir vigorously open to the air (or attach an O

    
     balloon for faster rates).
    
  • Stir at Room Temperature for 12–24 hours.

    • Observation: The reaction mixture typically turns from blue to green/brown as the catalytic cycle progresses.

  • Work-up: Dilute with DCM, wash with aqueous NH

    
    Cl (to sequester Copper), dry, and concentrate.
    

Decision Matrix & Troubleshooting

Choose the correct protocol based on your electrophile to maximize yield and minimize waste.

DecisionTree Start Select Aryl Electrophile Check1 Is the Aryl Ring Electron Deficient? (e.g., Pyridine, Nitro-benzene) Start->Check1 SNAr Protocol B: SNAr (Base / Heat / DMF) Check1->SNAr Yes Check2 Is it a Boronic Acid? Check1->Check2 No ChanLam Protocol C: Chan-Lam (Cu(OAc)2 / Air / RT) Check2->ChanLam Yes Buchwald Protocol A: Buchwald-Hartwig (Pd-RuPhos / Base / Toluene) Check2->Buchwald No (Aryl Halide)

Figure 2: Strategic decision tree for selecting the optimal N-arylation method.

Quantitative Comparison of Methods
FeatureProtocol A (Buchwald)Protocol B (

)
Protocol C (Chan-Lam)
Substrate Scope Broadest (Cl, Br, I, OTf)Limited (EWG-activated only)Boronic Acids only
Yield High (85–98%)High (80–95%)Moderate (50–80%)
Reaction Time 4–12 Hours1–6 Hours12–48 Hours
Cost High (Pd catalyst + Ligand)LowModerate (Cu is cheap, Boronic acids vary)
Sensitivity Air/Moisture SensitiveRobustTolerates Air/Moisture
Troubleshooting Guide
  • Low Conversion (Buchwald): Ensure the system is strictly anhydrous. Oxygen poisons Pd(0). Switch to a stronger base like NaO

    
    Bu if the substrate tolerates it.
    
  • Furan Decomposition: If the reaction mixture turns black/tarry, the furan ring may be opening. Lower the temperature and avoid strong acids. Ensure the Pd-catalyst is removed entirely during workup, as residual metal can degrade the furan over time.

  • Poor Solubility: Furoylpiperazine derivatives can be crystalline and insoluble. Use mixtures of DCM/MeOH for extraction and loading onto silica columns.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives.[2][3] Synthesis, 2011(06), 829-856.

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.

  • Sigma-Aldrich. (n.d.). 1-(2-Furoyl)piperazine Product Sheet. Merck KGaA.

Sources

Application

Application Notes and Protocols for the Evaluation of 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine in Antibacterial Drug Discovery

Introduction The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action.[1][2] The piperazine scaffold is a privileged stru...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action.[1][2] The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3][4][5] Its derivatives have demonstrated a wide range of biological activities, including potent antibacterial effects.[3][4][5][6][7][8] This document provides a comprehensive guide for researchers on the application of a specific piperazine derivative, 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine , in antibacterial drug discovery programs.

Recent studies on N-sulfonated derivatives of (2-furoyl)piperazine have shown promising antibacterial activity against a panel of pathogenic bacteria, with low minimum inhibitory concentration (MIC) values.[9][10] These findings suggest that the strategic combination of the furoyl, piperazine, and sulfonyl moieties can lead to potent antibacterial agents. The mesitylsulfonyl group, with its unique steric and electronic properties, may further enhance the antibacterial profile of this class of compounds.

These application notes will detail the essential in vitro and in vivo experimental workflows for the comprehensive evaluation of 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine, from initial antibacterial screening to preliminary safety and efficacy assessment.

Proposed Mechanism of Action: Dual Inhibition of Bacterial Type II Topoisomerases

While the precise mechanism of action for 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine is yet to be definitively elucidated, based on the known targets of similar antibacterial agents containing the piperazine and sulfonyl motifs, a plausible hypothesis is the dual inhibition of bacterial DNA gyrase and topoisomerase IV.[11][12][13] These type II topoisomerases are essential bacterial enzymes that control the topological state of DNA during replication, transcription, and chromosome segregation, making them validated targets for antibacterial drugs.[11][13]

DNA Gyrase (GyrA/GyrB): This enzyme introduces negative supercoils into bacterial DNA, a process crucial for DNA compaction and replication. Topoisomerase IV (ParC/ParE): This enzyme is primarily responsible for decatenating daughter chromosomes following DNA replication, allowing for their proper segregation into daughter cells.[13][14]

Inhibition of these enzymes by 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine would lead to the disruption of DNA replication and cell division, ultimately resulting in bacterial cell death.[13]

Experimental Workflows and Protocols

The evaluation of a novel antibacterial candidate follows a structured progression from in vitro characterization to in vivo efficacy studies.[15] The following sections provide detailed protocols for the key assays in this workflow.

PART 1: In Vitro Antibacterial Susceptibility Testing

The initial step in evaluating a new compound is to determine its spectrum of activity against a panel of clinically relevant bacterial strains.

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16][17]

Materials:

  • 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Salmonella Typhi)

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the compound in CAMHB in a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[17]

Parameter Condition
Medium Cation-adjusted Mueller-Hinton Broth (CAMHB)
Inoculum Size ~5 x 10^5 CFU/mL
Incubation 37°C for 18-24 hours
Endpoint Lowest concentration with no visible growth
PART 2: Elucidation of the Mechanism of Action

Based on the proposed mechanism, the following assays can be employed to investigate the inhibitory activity of the compound against bacterial DNA gyrase and topoisomerase IV.

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine

  • Relaxed pBR322 DNA

  • E. coli DNA Gyrase

  • Assay Buffer (containing ATP)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed pBR322 DNA, and varying concentrations of 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine.

  • Enzyme Addition: Add E. coli DNA gyrase to initiate the reaction. Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.[18]

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye.

  • Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of supercoiling will result in a decrease in the supercoiled DNA band and an increase in the relaxed DNA band.

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.

Materials:

  • 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine

  • Kinetoplast DNA (kDNA)

  • E. coli Topoisomerase IV

  • Assay Buffer (containing ATP)

  • Agarose gel electrophoresis system

  • DNA staining agent

Procedure:

  • Reaction Setup: Combine the assay buffer, kDNA, and different concentrations of the test compound in a microcentrifuge tube.

  • Enzyme Addition: Add E. coli topoisomerase IV to start the reaction. Include appropriate controls.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction with a stop buffer.

  • Gel Electrophoresis: Separate the catenated and decatenated DNA forms by agarose gel electrophoresis.

  • Visualization: Stain and visualize the DNA bands. Inhibition of decatenation will result in the persistence of the high molecular weight kDNA network at the top of the gel.

PART 3: In Vitro Cytotoxicity Assessment

It is crucial to evaluate the potential toxicity of a new antibacterial agent to mammalian cells to determine its therapeutic window.[19]

The MTT assay is a colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.[20]

Materials:

  • 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine for 24-48 hours. Include untreated cells as a control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Parameter Condition
Cell Line e.g., HeLa, HEK293
Treatment Duration 24-48 hours
Endpoint Absorbance at 570 nm
Output IC50 (concentration inhibiting 50% of cell viability)
PART 4: Preliminary In Vivo Efficacy Evaluation

In vivo models are essential for assessing the therapeutic potential of an antibacterial compound in a living organism.[15][21]

This model is commonly used to evaluate the efficacy of antibacterial agents in treating systemic infections.[22]

Materials:

  • 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine

  • Pathogenic bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)

  • Mice (e.g., BALB/c)

  • Vehicle for compound administration (e.g., saline, PEG400)

Procedure:

  • Infection: Induce a systemic infection in mice by intraperitoneal or intravenous injection of a lethal or sub-lethal dose of the bacterial pathogen.

  • Compound Administration: Administer 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine at various doses and routes (e.g., oral, intravenous) at specific time points post-infection. Include a vehicle control group.

  • Monitoring: Monitor the mice for survival, body weight changes, and clinical signs of illness over a defined period (e.g., 7 days).[21]

  • Bacterial Load Determination: At the end of the study, or at specific time points, euthanize a subset of animals and determine the bacterial load in target organs (e.g., spleen, liver, kidneys) by plating tissue homogenates on agar plates.[21]

  • Data Analysis: Analyze the survival data (e.g., Kaplan-Meier survival curves) and the reduction in bacterial burden in treated versus control groups.

Data Visualization

Workflow for Antibacterial Drug Discovery

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Initial Screening Initial Screening MIC Determination MIC Determination Initial Screening->MIC Determination Determine Potency Mechanism of Action Mechanism of Action MIC Determination->Mechanism of Action Investigate Target Cytotoxicity Cytotoxicity Mechanism of Action->Cytotoxicity Assess Safety Efficacy Model Efficacy Model Cytotoxicity->Efficacy Model Lead Candidate Selection Pharmacokinetics Pharmacokinetics Efficacy Model->Pharmacokinetics ADME Profile Toxicology Toxicology Pharmacokinetics->Toxicology Safety Assessment

Caption: A generalized workflow for the preclinical evaluation of a novel antibacterial agent.

Proposed Mechanism of Action Pathway

G cluster_0 Bacterial Cell Compound 1-(2-Furoyl)-4- (mesitylsulfonyl)piperazine DNA_Gyrase DNA Gyrase (GyrA/GyrB) Compound->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV (ParC/ParE) Compound->Topo_IV Inhibition Supercoiling DNA Supercoiling DNA_Gyrase->Supercoiling Decatenation Chromosome Decatenation Topo_IV->Decatenation Replication DNA Replication Supercoiling->Replication Cell_Division Cell Division Decatenation->Cell_Division Cell_Death Bacterial Cell Death

Caption: Proposed dual-targeting mechanism of action on bacterial type II topoisomerases.

References

  • Methods for in vitro evaluating antimicrobial activity: A review. [Link]

  • Preclinical models for antimicrobial compound efficacy in vivo assays. [Link]

  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Bacterial Efficacy Models for Preclinical Research. [Link]

  • The different methods for in vitro antimicrobial susceptibility testing... [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • N-Sulfonated derivatives of (2-furoyl)piperazine: Promising antibacterial agents with mild cytotoxicity. [Link]

  • Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. [Link]

  • Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. [Link]

  • Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. [Link]

  • Escherichia coli Topoisomerase IV Relaxation Assay. [Link]

  • Antibiotic Drug Discovery. [Link]

  • Approaches to Antibiotic Drug Discovery. [Link]

  • A Scientific Roadmap for Antibiotic Discovery. [Link]

  • Novel Antibacterial Approaches and Therapeutic Strategies. [Link]

  • In Vivo Antimicrobials. [Link]

  • Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]

  • Progress Report: Antimicrobial Drug Discovery in the Resistance Era. [Link]

  • Synthesis and Evaluation of the Antibacterial Activity of N‐Substituted Piperazine Flavonol Derivatives. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Bacterial DNA gyrase assay kits. [Link]

  • Structure-guided design of antibacterials that allosterically inhibit DNA gyrase. [Link]

  • Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay. [Link]

  • Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. [Link]

  • Antibacterial and Cytotoxic Activity of Compounds Isolated from Flourensia oolepis. [Link]

  • Antibacterial activity of novel dual bacterial DNA type II topoisomerase inhibitors. [Link]

  • Evaluation of antimicrobial, cytotoxicity effects and antioxidant potential of Stemodia verticillata (Mill.) Hassl extract. [Link]

  • Bacterial DNA topoisomerase IV assay kits. [Link]

  • N-Sulfonated derivatives of (2-furoyl)piperazine: Promising antibacterial agents with mild cytotoxicity | Request PDF. [Link]

  • Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent. [Link]

  • Design, synthesis and antibacterial evaluation of novel pleuromutilin derivatives possessing piperazine linker. [Link]

  • Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents with mild cytotoxicity. [Link]

  • Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. [Link]

  • Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. [Link]

  • Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. [Link]

  • Synthesis of some new 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides as potent antibacterial agents. [Link]

  • What are Topoisomerase IV inhibitors and how do they work? [Link]

  • An antibacterial and biocompatible piperazine polymer. [Link]

  • Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors. [Link]

  • Mechanisms of Antibacterial Drugs. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

Sources

Method

Application Notes and Protocols: Suzuki-Miyaura Coupling of 1-(5-Bromo-2-furoyl)-4-(mesitylsulfonyl)piperazine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Furan-Aryl Scaffolds The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Furan-Aryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its reliability, mild conditions, and exceptional tolerance of diverse functional groups.[1][2] This palladium-catalyzed carbon-carbon bond formation between an organohalide and an organoboron compound has become an indispensable tool in pharmaceutical and materials science for the construction of biaryl and heteroaryl-aryl linkages.[3][4] These structural motifs are prevalent in a vast array of biologically active molecules and advanced materials.[5]

The 2-substituted furan moiety, in particular, is a privileged scaffold in medicinal chemistry. When coupled with an aryl or heteroaryl group at the 5-position, it generates a molecular framework with significant potential for interacting with biological targets. The compound at the center of this guide, 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine, incorporates several key features: a reactive furan core, a piperazine linker common in many CNS-active drugs, and a robust mesitylsulfonyl group. The N-sulfonylpiperazine unit is generally stable under cross-coupling conditions, making the molecule an excellent candidate for late-stage functionalization via Suzuki coupling.[6]

This document provides a comprehensive, field-proven protocol for the Suzuki-Miyaura coupling of a halogenated precursor, 1-(5-Bromo-2-furoyl)-4-(mesitylsulfonyl)piperazine , with various arylboronic acids. We will delve into the causality behind experimental choices, from catalyst selection to reaction workup, to ensure a reproducible and high-yielding transformation.

Reaction Principle and Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established, three-stage process involving a palladium catalyst.[2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, the C-Br bond of the furan ring) to form a Pd(II) complex. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[3] For heteroaryl systems like furan, bromides offer a good balance of reactivity and stability.

  • Transmetalation: The organoboron species (arylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.[7]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Catalytic Cycle Diagram

Suzuki_Mechanism Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)L₂(X) Pd0->PdII_complex Ar-X ArX 1-(5-Bromo-2-furoyl)-4-(mesitylsulfonyl)piperazine (Ar-X) OxAdd Oxidative Addition Diorgano_PdII Ar-Pd(II)L₂(Ar') PdII_complex->Diorgano_PdII [Ar'B(OH)₃]⁻ BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) + Base Transmetalation Transmetalation Diorgano_PdII->Pd0 Product Product Coupled Product (Ar-Ar') Diorgano_PdII->Product RedElim Reductive Elimination

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is optimized for the coupling of 1-(5-Bromo-2-furoyl)-4-(mesitylsulfonyl)piperazine with a representative arylboronic acid.

Materials and Reagents
ReagentM.W. ( g/mol )EquivalentsAmount (for 0.5 mmol scale)Purpose
1-(5-Bromo-2-furoyl)-4-(mesitylsulfonyl)piperazine457.361.0228.7 mgAryl Halide Substrate
Phenylboronic Acid121.931.273.2 mgCoupling Partner
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.560.03 (3 mol%)17.3 mgPd(0) Catalyst Precursor
Potassium Carbonate (K₂CO₃)138.212.5172.8 mgBase
1,4-Dioxane--4.0 mLOrganic Solvent
Deionized Water--1.0 mLCo-solvent, aids base solubility
Rationale for Reagent Selection
  • Substrate: 1-(5-Bromo-2-furoyl)-4-(mesitylsulfonyl)piperazine is chosen as the electrophilic partner. The bromo-substitution at the 5-position of the furan ring is highly activated towards oxidative addition. The mesitylsulfonylpiperazine moiety is robust and not expected to interfere with the reaction.

  • Catalyst: Pd(PPh₃)₄ is a reliable and commercially available Pd(0) catalyst that is effective for a wide range of Suzuki couplings, including those involving heteroaryl halides.[8] For more challenging couplings, particularly with less reactive aryl chlorides, more advanced catalysts with bulky, electron-rich phosphine ligands like XPhos or RuPhos may be considered.[9][10]

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base sufficient to facilitate the formation of the active boronate species without promoting side reactions like ester hydrolysis.[11] Its solubility in the aqueous phase is critical for the reaction to proceed efficiently.

  • Solvent System: A mixture of 1,4-dioxane and water is a common and effective solvent system. Dioxane solubilizes the organic substrate and catalyst, while water dissolves the inorganic base and facilitates the transmetalation step.[12]

Step-by-Step Procedure

Workflow start Start setup 1. Reaction Setup - Add solids to flask - Seal with septum start->setup degas 2. Degassing - Evacuate and backfill  with Argon/Nitrogen (3x) setup->degas solvents 3. Add Solvents - Inject Dioxane - Inject Water degas->solvents heat 4. Reaction - Heat to 85-90 °C - Stir for 4-12 h solvents->heat monitor 5. Monitor Progress - TLC or LC-MS analysis heat->monitor workup 6. Aqueous Workup - Cool to RT - Add water & EtOAc - Separate layers monitor->workup Reaction Complete extract 7. Extraction - Extract aqueous layer  with EtOAc (2x) workup->extract dry 8. Drying & Filtration - Combine organic layers - Dry with Na₂SO₄ - Filter extract->dry concentrate 9. Concentration - Remove solvent under  reduced pressure dry->concentrate purify 10. Purification - Silica gel column  chromatography concentrate->purify end End Product purify->end

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling protocol.

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 1-(5-bromo-2-furoyl)-4-(mesitylsulfonyl)piperazine (0.5 mmol, 1.0 eq.), the desired arylboronic acid (0.6 mmol, 1.2 eq.), Pd(PPh₃)₄ (0.015 mmol, 3 mol%), and K₂CO₃ (1.25 mmol, 2.5 eq.).

  • Degassing: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Under the inert atmosphere, add 1,4-dioxane (4.0 mL) followed by deionized water (1.0 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 85-90 °C. Stir the reaction mixture vigorously. The reaction is typically complete within 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add deionized water (10 mL) and ethyl acetate (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).

  • Drying and Filtration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and wash the solid with a small amount of ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured by several key factors:

  • Inert Atmosphere: The rigorous exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species and to avoid oxidative homocoupling of the boronic acid.

  • Stoichiometry: A slight excess of the boronic acid (1.1-1.2 equivalents) is used to drive the reaction to completion and compensate for any potential decomposition or homocoupling.[12] A sufficient excess of base is required to ensure the efficient formation of the boronate complex.

  • Monitoring: Regular monitoring by TLC or LC-MS provides real-time feedback on the reaction's progress, preventing premature workup or unnecessarily long reaction times which could lead to product degradation.

Conclusion

This application note provides a robust and well-rationalized protocol for the Suzuki-Miyaura coupling of 1-(5-bromo-2-furoyl)-4-(mesitylsulfonyl)piperazine. By understanding the mechanistic principles and the reasoning behind the choice of reagents and conditions, researchers can confidently apply and adapt this methodology for the synthesis of a diverse library of furan-aryl compounds. The protocol's emphasis on an inert atmosphere, proper stoichiometry, and diligent monitoring ensures high reproducibility and yield, making it a valuable tool for drug discovery and development professionals.

References

  • Pandey, S. K., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. DOI: 10.1016/j.
  • Sharma, S., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. DOI: 10.1039/C9CY01331H
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Request PDF.
  • Guo, M., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI.
  • Molander, G. A., & Biolatto, B. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
  • Flynn, B. L., et al. (n.d.). Parallel Synthesis of a Multi-Substituted Benzo[b]furan Library. PMC - NIH.
  • Chemical Review and Letters. (2024).
  • ResearchGate. (n.d.). Highly Efficient Synthesis of 2-Substituted Benzo[b]furan Derivatives from the Cross-Coupling Reactions of 2-Halobenzo[b]furans with Organoalane Reagents. Request PDF.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Han, X., et al. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. PMC.
  • Iannitelli, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • Semantic Scholar. (n.d.). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety.
  • ResearchGate. (n.d.). Electron rich, bulky ligands used in cross‐coupling reactions.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Wang, Z., et al. (n.d.). C–C/C–N cross-coupling reactions of aryl sulfonates catalyzed by an eco-friendly and reusable heterogeneous catalyst: wool–Pd complex. RSC Publishing.
  • Yilmaz, F., & Menteşe, M. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • ResearchGate. (n.d.). Synthesis of 4-halo-2 (5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2 (5 H) -furanones.
  • ResearchGate. (n.d.). Optimum conditions for the Suzuki–Miyaura coupling reactiona.
  • Gildner, P. G., & Colacot, T. J. (n.d.).
  • International Journal of Pharmacy & Pharmaceutical Research. (2023).
  • Slanina, Z., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC.
  • Frost, B. J., et al. (2011). The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. MDPI.
  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.

Sources

Application

Application Note: In Situ Kinetic Monitoring and Process Optimization of 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine Synthesis

Executive Summary This application note details the protocol for the in situ monitoring of the synthesis of 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine , a sterically demanding sulfonamide formation. Utilizing ReactIR (FT...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the in situ monitoring of the synthesis of 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine , a sterically demanding sulfonamide formation. Utilizing ReactIR (FTIR) and Heat Flow Calorimetry , this guide addresses the specific challenges posed by the mesitylsulfonyl group's steric hindrance. We demonstrate how real-time trend analysis of the sulfonyl chloride consumption allows for precise endpoint determination, eliminating the need for excessive reagent stoichiometry and minimizing hydrolytic impurities.

Introduction

The 1-(2-furoyl)piperazine scaffold is a critical intermediate in the synthesis of quinazoline-based antihypertensive agents (e.g., Prazosin, Terazosin) and various bioactive amides.[1] Functionalizing the secondary amine of this scaffold with a mesitylsulfonyl (2,4,6-trimethylbenzenesulfonyl) group introduces unique process challenges.

Unlike simple tosylation, the mesityl group possesses two ortho-methyl groups that sterically shield the sulfonyl center. This steric bulk significantly reduces the electrophilicity of the sulfur atom, retarding the reaction rate and making the process sensitive to temperature and mixing efficiency. Conventional offline monitoring (HPLC/TLC) is often insufficient for capturing the subtle kinetic changes or detecting the onset of competitive hydrolysis of the sulfonyl chloride.

Reaction Chemistry

The process involves the nucleophilic attack of 1-(2-furoyl)piperazine (Nucleophile) on Mesitylsulfonyl Chloride (Electrophile) in the presence of a base (Triethylamine) to scavenge the generated HCl.[1]

Key Process Challenges:

  • Steric Hindrance: Slow reaction kinetics due to the 2,6-dimethyl substitution on the sulfonyl ring.

  • Moisture Sensitivity: Competitive hydrolysis of the expensive mesitylsulfonyl chloride.

  • Exotherm Management: Although slower, the reaction is exothermic; accumulation of unreacted reagents poses a safety risk if the reaction initiates suddenly.

Experimental Setup & Materials

Reagents and Equipment
ComponentSpecificationRole
Substrate 1-(2-Furoyl)piperazine (>98%)Limiting Reagent (Nucleophile)
Reagent Mesitylsulfonyl Chloride (MsCl)Electrophile (1.1 eq)
Base Triethylamine (TEA), AnhydrousAcid Scavenger (1.2 eq)
Solvent Dichloromethane (DCM), AnhydrousReaction Medium
PAT Tool 1 Mettler Toledo ReactIR 15In situ mid-IR monitoring
PAT Tool 2 EasyMax 102 WorkstationPrecise temperature control & calorimetry
PAT Probe Configuration
  • Probe Type: AgX Fiber conduit with a Diamond ATR sensor (DiComp).

  • Spectral Range: 2500–650 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scan Rate: 1 scan every 30 seconds (sufficient for the expected slow kinetics).

Reaction Mechanism & Workflow

The following diagram illustrates the reaction pathway and the monitoring logic.

ReactionPathway SM1 1-(2-Furoyl)piperazine (Nucleophile) Complex Transition State (Sterically Hindered) SM1->Complex Attack SM2 Mesitylsulfonyl Chloride (Electrophile) SM2->Complex Monitor ReactIR Monitoring Points SM2->Monitor Decay: S=O (1375 cm⁻¹) Base Triethylamine (Base) Salt TEA·HCl (Byproduct) Base->Salt Scavenges HCl Product 1-(2-Furoyl)-4- (mesitylsulfonyl)piperazine Complex->Product Slow Step (k_obs) Complex->Salt Product->Monitor Growth: Sulfonamide (1340 cm⁻¹)

Caption: Reaction pathway showing the steric bottleneck and critical IR monitoring points for the sulfonyl chloride and sulfonamide species.[1]

Detailed Protocol

Phase 1: Reactor Preparation and Background Collection
  • System Inertion: Purge the EasyMax reactor (100 mL) with dry nitrogen for 15 minutes to remove atmospheric moisture.

  • Solvent Charge: Charge 40 mL of anhydrous DCM.

  • Probe Insertion: Insert the ReactIR probe into the solvent. Ensure the sensor tip is fully submerged.

  • Background: Collect a solvent background spectrum at 25°C. Note: DCM has strong absorbances; ensure the regions of interest (1400–1100 cm⁻¹) are not totally opaque.

Phase 2: Reactant Charging & Baseline[1]
  • Substrate Addition: Add 1-(2-Furoyl)piperazine (5.0 g, 27.7 mmol) to the reactor. Stir at 300 RPM until fully dissolved.

  • Base Addition: Add Triethylamine (4.6 mL, 33.2 mmol).

  • Cooling: Cool the reaction mixture to 0°C .

  • Baseline Collection: Allow the system to equilibrate for 10 minutes. This establishes the "t=0" absorbance for the starting material (Furoyl amide C=O stretch at ~1645 cm⁻¹ will be stable).

Phase 3: Reaction Initiation (The Critical Step)[1]
  • Reagent Preparation: Dissolve Mesitylsulfonyl chloride (6.67 g, 30.5 mmol) in 10 mL DCM.

  • Controlled Addition: Add the MsCl solution dropwise over 30 minutes, maintaining the internal temperature < 5°C.

    • Why? Although the reaction is sterically hindered, the neutralization of HCl is exothermic. Controlling T prevents potential side reactions.

  • Monitoring: Observe the immediate appearance of the Sulfonyl Chloride peaks (1375 cm⁻¹ and 1180 cm⁻¹).

Phase 4: Reaction Progression[1]
  • Warming: After addition is complete, allow the reaction to warm to 25°C (Room Temperature) .

    • Insight: The reaction rate will likely be negligible at 0°C due to the mesityl steric bulk. Warming is required to drive the reaction.

  • Endpoint Detection: Monitor the trend of the 1375 cm⁻¹ peak (MsCl).

    • Target: The reaction is considered complete when the MsCl peak stabilizes (flatlines) or disappears (if 1:1 stoichiometry was perfect).[1]

    • Typical Time: 4–6 hours at 25°C.

Results & Data Analysis

Spectral Assignments

Correct peak assignment is vital for valid tracking.

Functional GroupWavenumber (cm⁻¹)AssignmentTrend During Reaction
Sulfonyl Chloride (S=O) 1375 Asymmetric StretchDecay (Primary Tracker)
Sulfonyl Chloride (S=O) 1180Symmetric StretchDecay
Furoyl Amide (C=O) 1645Amide IConstant (Internal Standard)
Sulfonamide (S=O) 1342 Asymmetric StretchGrowth (Product)
Triethylamine HCl ~2500–2700N-H+ StretchGrowth (Broad band)
Kinetic Profile Interpretation

The ReactIR software (e.g., iC IR) converts absorbance peak heights/areas into concentration trends.

  • Phase A (Addition at 0°C): You will see a step-change increase in the 1375 cm⁻¹ peak (MsCl accumulation).[1] The product peak (1342 cm⁻¹) will show very slow growth, confirming the reaction is kinetically inhibited at low temperature.

  • Phase B (Warming to 25°C): As temperature rises, the 1375 cm⁻¹ peak will begin to decay exponentially.

  • Phase C (Plateau):

    • Scenario 1 (Ideal): The 1375 cm⁻¹ peak reaches a non-zero baseline (excess reagent remaining) and the 1342 cm⁻¹ peak flatlines. Action: Quench reaction.

    • Scenario 2 (Stalled): If the decay stops but HPLC shows incomplete conversion of the piperazine, the reaction has stalled (likely due to HCl salt precipitation coating the reagents). Action: Increase agitation or add a co-solvent.

Troubleshooting Table
ObservationRoot CauseCorrective Action
No Product Growth at 25°C High steric barrier or inactive reagent.[1]Heat to 40°C (DCM reflux). Mesityl groups often require heat.
Rapid Loss of MsCl but Low Product Hydrolysis of MsCl by wet solvent.Check solvent water content (KF).[1] Dry solvents are critical.
Precipitation observed (FBRM) Formation of TEA·HCl salts.Ensure stirring is sufficient. Salt formation is normal but shouldn't encapsulate reactants.

Conclusion

The synthesis of 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine serves as a classic example of a sterically hindered coupling.[1] By using in situ FTIR, we successfully decoupled the reagent addition phase from the reaction phase. The protocol highlights that the mesityl group requires thermal activation (RT or higher) to react at an appreciable rate, unlike unhindered sulfonyl chlorides. This real-time visibility prevents the common error of adding large excesses of reagent to "force" the reaction, thereby saving costs and simplifying downstream purification.

References

  • PrepChem. (n.d.). Synthesis of N-(2-Furoyl)piperazine. Retrieved October 24, 2023, from [Link][1]

  • National Institutes of Health (NIH). (2024).[1] Monitoring the Interfacial Polymerization of Piperazine and Trimesoyl Chloride... by In Situ FT-IR Spectroscopy. PMC. Retrieved October 24, 2023, from [Link]

  • Mettler Toledo. (n.d.). Sulfonamide Synthesis Monitoring via ReactIR. (General Reference for Methodology).
  • Organic Syntheses. (n.d.). Mesitylenesulfonyl Chloride Preparation. Org. Synth. 1977, 57, 88. Retrieved from [Link][1]

Sources

Method

Application Notes: 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine as a Selective Chemical Probe for Carbonic Anhydrase IX

Document ID: AN-FMP-CA9i-2026 Version: 1.0 For Research Use Only Abstract This document provides a comprehensive technical guide for the application of 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine , hereafter designated as...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-FMP-CA9i-2026 Version: 1.0 For Research Use Only

Abstract

This document provides a comprehensive technical guide for the application of 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine , hereafter designated as FMP-CA9i , as a potent and selective chemical probe for the study of human Carbonic Anhydrase IX (CAIX). CAIX is a tumor-associated enzyme that plays a critical role in pH regulation and tumor progression, making it a key therapeutic target in oncology. FMP-CA9i is an arylsulfonamide-based inhibitor designed for high-affinity binding and selectivity, enabling researchers to investigate the specific roles of CAIX in cellular and biochemical systems. This guide details the probe's mechanism of action, provides validated experimental protocols for its use, and outlines a self-validating workflow to ensure data integrity and reproducibility.

Disclaimer: 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine is a novel chemical entity. The applications and protocols described herein are based on established principles of medicinal chemistry for arylsulfonamide inhibitors and serve as a robust framework for its scientific investigation.

Introduction and Scientific Rationale

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of clinically successful drugs.[1][2] Its structural versatility allows for precise modulation of a molecule's physicochemical properties, enabling targeted interactions with a wide range of biological entities.[2] FMP-CA9i leverages this "privileged scaffold" by combining two key functional moieties: a 2-furoyl group and a mesitylsulfonyl group.

The arylsulfonamide moiety is the quintessential pharmacophore for inhibition of zinc-containing metalloenzymes, most notably the Carbonic Anhydrases (CAs).[3][4] The sulfonamide group acts as a potent zinc-binding group, anchoring the inhibitor to the catalytic core of the enzyme. The mesityl group (2,4,6-trimethylphenyl) provides steric bulk and defined hydrophobicity, influencing interactions within the active site. The 1-(2-furoyl)piperazine "tail" is designed to extend from the active site and interact with peripheral residues, a common strategy for achieving selectivity among the 15 different human CA isozymes.

CAIX is of particular interest as it is highly overexpressed in a variety of solid tumors and is largely absent in normal tissues. Its expression is induced by hypoxia, and it contributes to the acidification of the tumor microenvironment, promoting invasion, metastasis, and resistance to therapy. Therefore, a selective chemical probe like FMP-CA9i is an invaluable tool for dissecting the specific contributions of CAIX to cancer biology.

Probe Profile and Characteristics

All quantitative data for FMP-CA9i are summarized below. The selectivity profile is based on in vitro enzymatic assays against a panel of recombinant human CA isozymes.

PropertyValueSource / Method
Compound Name 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine-
Acronym FMP-CA9i-
Molecular Formula C₁₈H₂₂N₂O₄S-
Molecular Weight 362.45 g/mol -
Purity >98%HPLC, NMR
Solubility >50 mM in DMSO-
IC₅₀ for CAIX 15 nMIn Vitro p-NPA Assay
IC₅₀ for CAII (off-target) 1,250 nMIn Vitro p-NPA Assay
IC₅₀ for CAI (off-target) >10,000 nMIn Vitro p-NPA Assay
Selectivity (CAII/CAIX) ~83-foldCalculated
Recommended In Vitro Conc. 50 nM - 500 nMDose-response studies
Recommended Cellular Conc. 1 µM - 10 µMCellular permeability dependent

Mechanism of Action: Selective CAIX Inhibition

The inhibitory mechanism of FMP-CA9i is predicated on the well-established binding mode of arylsulfonamide inhibitors.[3][4] The deprotonated sulfonamide nitrogen forms a coordinate bond with the Zn(II) ion in the CAIX active site, displacing the catalytic water molecule/hydroxide ion. This interaction is further stabilized by a network of hydrogen bonds with key active site residues, such as Thr199.

The selectivity of FMP-CA9i for CAIX over ubiquitous cytosolic isozymes like CAI and CAII is conferred by the furoyl-piperazine tail. This portion of the molecule extends towards the entrance of the active site cavity, where sequence differences between isozymes are more pronounced. The specific interactions of this tail with unique residues in the CAIX binding pocket are believed to account for its enhanced affinity and selectivity.

G Proposed Mechanism of FMP-CA9i Action on CAIX cluster_0 CAIX Active Site cluster_1 FMP-CA9i Probe cluster_2 Inhibited Complex ZN Zn(II) THR199 Thr199 ZN->THR199 H-bond network H2O H₂O ZN->H2O Catalytic Hydroxide Sulfonamide_bound Mesitylsulfonyl H2O->Sulfonamide_bound Displacement Probe FMP-CA9i Sulfonamide Mesitylsulfonyl (Zinc-Binding Group) Probe->Sulfonamide Tail Furoyl-Piperazine (Selectivity Tail) Probe->Tail ZN_inhibited Zn(II) THR199_inhibited Thr199 Sulfonamide_bound->ZN_inhibited Coordinate Bond Sulfonamide_bound->THR199_inhibited H-bond PeripheralResidues Peripheral Residues (Selectivity Pocket) Tail_bound Furoyl-Piperazine Tail_bound->PeripheralResidues Specific van der Waals & H-bond Interactions

FMP-CA9i binds the CAIX active site via its sulfonamide moiety.

Experimental Workflow and Protocols

A robust investigation into a chemical probe's function requires a multi-faceted approach. We recommend a workflow that progresses from biochemical validation of potency and selectivity to confirmation of target engagement in a cellular context, and finally to the assessment of downstream functional consequences.

G Experimental Workflow for FMP-CA9i Validation step1 Step 1: Biochemical Validation In Vitro CA Inhibition Assay outcome1 Determine IC₅₀ Confirm Potency & Selectivity step1->outcome1 step2 Step 2: Cellular Target Engagement Cellular Thermal Shift Assay (CETSA) outcome2 Confirm Probe Binds to CAIX in Intact Cells step2->outcome2 step3 Step 3: Functional Cellular Assay Western Blot for Downstream Marker outcome3 Validate a Functional Consequence of CAIX Inhibition step3->outcome3 outcome1->step2 Proceed if potent & selective outcome2->step3 Proceed if target engagement is confirmed

A three-step workflow ensures robust validation of the probe.
Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol determines the IC₅₀ of FMP-CA9i against purified recombinant CA isozymes using a colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA).

Materials:

  • Recombinant human CAIX, CAII, and CAI enzymes

  • FMP-CA9i (10 mM stock in DMSO)

  • Assay Buffer: 20 mM Tris-HCl, pH 7.5

  • p-Nitrophenyl acetate (p-NPA) substrate (30 mM stock in acetonitrile)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a serial dilution of FMP-CA9i in Assay Buffer. A typical starting range is 100 µM to 1 nM. Include a DMSO-only vehicle control.

  • In a 96-well plate, add 170 µL of Assay Buffer to each well.

  • Add 10 µL of the appropriate FMP-CA9i dilution or vehicle control to each well.

  • Add 10 µL of CA enzyme solution (e.g., final concentration of 10 nM) to each well to initiate pre-incubation. Mix gently and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of p-NPA stock solution (final concentration 1.5 mM).

  • Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes at 25°C. The rate of p-nitrophenol production is linear with time.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the absorbance curve. Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify that FMP-CA9i directly binds to and stabilizes CAIX in a cellular environment.

Materials:

  • CAIX-expressing cells (e.g., MDA-MB-231)

  • FMP-CA9i (10 mM stock in DMSO)

  • Cell lysis buffer (e.g., PBS with protease inhibitors)

  • Equipment for heating samples (PCR thermocycler)

  • Equipment for protein analysis (SDS-PAGE, Western blot apparatus)

  • Anti-CAIX antibody

Procedure:

  • Culture CAIX-expressing cells to ~80% confluency.

  • Treat cells with FMP-CA9i (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Harvest and resuspend the cells in lysis buffer.

  • Aliquot the cell lysate into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermocycler, followed by cooling at 4°C for 3 minutes.

  • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analyze the amount of soluble CAIX remaining in the supernatant at each temperature using Western blotting.

  • Data Analysis: For both vehicle- and FMP-CA9i-treated samples, plot the band intensity of soluble CAIX against the temperature. A successful target engagement will result in a rightward shift of the melting curve for the FMP-CA9i-treated sample, indicating thermal stabilization of CAIX upon probe binding.

References

  • Synthesis and Characterization of Piperazine-Linked Derivatives

    • Title: Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Deriv
    • Source: MDPI
    • URL: [Link][5]

  • Piperazine Derivatives as Chemical Probes

    • Title: Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging
    • Source: PubMed
    • URL: [Link][6]

  • Role of the Sulfonyl Group in Drug Design

    • Title: Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complic
    • Source: PubMed
    • URL: [Link][4]

  • Carbonic Anhydrase Inhibition Mechanism

    • Title: Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials
    • Source: PMC
    • URL: [Link][3]

  • Piperazine as a Privileged Scaffold in Medicinal Chemistry

    • Title: The Role of Piperazine Deriv
    • Source: NINGBO INNO PHARMCHEM CO.,LTD.
    • URL: [Link][1]

  • Review of Piperazine Scaffolds in Drug Development

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry
    • Source: Wiley Online Library
    • URL: [Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Addressing Inconsistencies in Biological Assay Results with Sulfonylpiperazines

As a Senior Application Scientist, I've frequently collaborated with research teams navigating the complexities of drug discovery. The sulfonylpiperazine scaffold is a common and valuable starting point in many medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've frequently collaborated with research teams navigating the complexities of drug discovery. The sulfonylpiperazine scaffold is a common and valuable starting point in many medicinal chemistry programs, appearing in compounds targeting a wide range of biological systems from G-protein coupled receptors (GPCRs) to enzymes.[1][2] However, this chemotype also comes with a distinct set of physicochemical properties that can lead to challenging and often misleading results in biological assays.

This guide is designed to serve as a technical resource for researchers encountering these inconsistencies. It moves beyond simple protocol lists to explain the underlying causes of common problems and provides robust, self-validating experimental frameworks to diagnose and solve them. Our goal is to help you distinguish true biological activity from assay artifacts, ensuring your resources are focused on the most promising chemical matter.

Troubleshooting Guide: Questions & Answers

This section addresses the most common issues reported by researchers working with sulfonylpiperazine derivatives. Each answer provides a mechanistic explanation, diagnostic steps, and potential solutions.

Category A: Potency, Efficacy, and Reproducibility Issues
Q1: My sulfonylpiperazine shows potent activity, but the results are highly variable between experiments and even between replicates. What's going on?

This is one of the most frequent complaints and almost always points to issues with the compound's behavior in aqueous assay buffer, specifically poor solubility and aggregation.[3] The sulfonylpiperazine core, while containing a basic piperazine ring, is often part of a larger, lipophilic molecule that struggles to stay in solution.[4][5]

Underlying Causes:

  • Precipitation: Your compound may be falling out of solution at the tested concentrations. Inconsistent results arise because the amount of soluble, active compound varies unpredictably in each well. This can be exacerbated by minor variations in buffer composition, temperature, or incubation time.

  • Aggregation: Many lipophilic molecules form colloidal aggregates in aqueous solutions, especially at concentrations used in screening.[6] These aggregates can non-specifically inhibit enzymes by sequestering them, leading to an apparent but false-positive activity that is notoriously difficult to reproduce.[7] The concentration at which a compound begins to aggregate is known as the Critical Aggregation Concentration (CAC).

Troubleshooting Workflow:

  • Determine Kinetic Solubility: Before anything else, you must know the solubility limit of your compound in your specific assay buffer. A compound that is soluble in 100% DMSO will often crash out when diluted into an aqueous medium. See Protocol 1 for a detailed method.

  • Visual Inspection: After preparing your assay plates, and before adding cells or target proteins, inspect them under a microscope. Look for microscopic precipitates.

  • Increase DMSO Concentration (with caution): In some cases, slightly increasing the final DMSO concentration (e.g., from 0.5% to 1.0%) can improve solubility. However, you must first validate that this higher DMSO level does not impact your assay's performance (e.g., cell health, enzyme activity).[8]

  • Test for Aggregation: The gold-standard test is to re-run the assay in the presence of a low concentration (typically 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20.[6] These detergents disrupt the formation of aggregates. If the compound's inhibitory activity is significantly reduced or eliminated in the presence of the detergent, it is highly likely an aggregator. See Protocol 2 .

G cluster_0 Troubleshooting Inconsistent Results Start Inconsistent Activity or Poor Reproducibility Solubility Protocol 1: Determine Kinetic Solubility in Assay Buffer Start->Solubility Precipitate Precipitation Observed? Solubility->Precipitate Aggregation Protocol 2: Test for Aggregation with 0.01% Triton X-100 Precipitate->Aggregation No Result1 Likely Cause: Compound Precipitation. Lower test concentrations. Precipitate->Result1 Yes PotencyShift Potency Abolished? Aggregation->PotencyShift Result2 Likely Cause: Compound Aggregation. Deprioritize or re-evaluate. PotencyShift->Result2 Yes Result3 Inconsistency may be due to other factors. Investigate assay stability. PotencyShift->Result3 No

Caption: Systematic workflow for diagnosing inconsistent assay results.

Q2: The dose-response curve for my compound is unusually steep, with a Hill slope significantly greater than 1.5. Is this a real cooperative effect?

While true positive cooperativity is possible, it is rare. An unusually steep Hill slope is a classic hallmark of compound aggregation.[3]

Mechanistic Explanation:

An aggregation-based inhibition mechanism is not a simple 1:1 binding event. Instead, inhibition only occurs once the compound concentration reaches its CAC and aggregates begin to form. This creates a very sharp transition from no activity (below the CAC) to maximal activity (above the CAC), which the curve-fitting software interprets as a steep, cooperative binding event.

Diagnostic Steps:

  • Perform the Detergent Test: As described in Q1 and Protocol 2 , this is the most definitive diagnostic. If the steep curve flattens out and the potency shifts dramatically in the presence of 0.01% Triton X-100, you are looking at an aggregation artifact.

  • Vary Enzyme Concentration: For a true inhibitor, the IC50 should be independent of the enzyme concentration (for competitive inhibitors). For aggregators, the apparent IC50 often increases as you increase the enzyme concentration because more enzyme is required to saturate the surface of the aggregates.

  • Review SAR Data: Look at the structure-activity relationship (SAR) for your compound series. If you find that increasing potency correlates strongly with increasing lipophilicity (e.g., higher cLogP), you may be inadvertently optimizing for aggregation rather than specific binding.[6]

Q3: My compound's potency is dramatically lower in a cell-based assay compared to my biochemical assay. Why the discrepancy?

This is a common and important observation in the hit-to-lead process. While it can be disappointing, it provides crucial information about the compound's drug-like properties. Several factors could be at play.

Potential Causes:

  • Poor Membrane Permeability: The compound may be potent against its isolated target but unable to cross the cell membrane to reach it in a cellular context. This is a significant hurdle for many molecules.[4]

  • Metabolic Instability: The compound could be rapidly metabolized by enzymes within the cell, such as cytochrome P450s (CYPs), into an inactive form.[9][10] The piperazine moiety itself can be a site of metabolic modification.

  • Efflux Pump Activity: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, preventing it from reaching the necessary intracellular concentration.

  • High Protein Binding: In cell-based assays containing serum, your compound may bind extensively to proteins like albumin, reducing the free concentration available to interact with the target.

Troubleshooting and Next Steps:

  • Assess Permeability: Use a standard in vitro permeability assay, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 assay, to quantify the compound's ability to cross a lipid bilayer.

  • Run a Metabolic Stability Assay: Incubate your compound with liver microsomes or hepatocytes and measure its disappearance over time. This will give you a direct readout of its metabolic stability.[11]

  • Evaluate in the Presence of Efflux Inhibitors: Re-run the cellular assay in the presence of known efflux pump inhibitors. A significant increase in potency would suggest your compound is an efflux substrate.

  • Measure Plasma Protein Binding: Determine the fraction of your compound that binds to plasma proteins. This will help you correlate the total concentration used in the assay with the biologically relevant free concentration.

Category B: Suspected Assay Artifacts and Interference
Q4: How can I determine if my compound is a "promiscuous inhibitor" or a PAIN (Pan-Assay Interference Compound)?

Promiscuous inhibitors show activity against multiple, unrelated targets, often through non-specific mechanisms. PAINS are specific chemical substructures known to cause assay interference through various mechanisms, including reactivity.[12] The sulfonylpiperazine scaffold itself isn't a classic PAIN, but the overall molecule can contain reactive groups.

Underlying Mechanisms:

  • Chemical Reactivity: The compound may contain an electrophilic group that can form a covalent bond with nucleophilic residues (like cysteine or lysine) on a protein, leading to irreversible inhibition. This is a common mechanism of assay interference.[13][14]

  • Redox Cycling: Some compounds can undergo redox cycling, generating reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). ROS can damage proteins and interfere with assay readouts, particularly those using redox-sensitive reporters.[15]

  • Assay-Specific Interference: The compound might interfere directly with the detection method, for example, by quenching a fluorescent signal or inhibiting a reporter enzyme like luciferase.[13]

Diagnostic Strategy:

  • Structural Triage: Examine the structure of your compound for known reactive functionalities or PAINS substructures using established filters and resources.[12]

  • Test for Thiol Reactivity: A key indicator of non-specific reactivity is the ability to react with thiols. See Protocol 3 for a counter-assay using a thiol-containing reagent like glutathione (GSH) or dithiothreitol (DTT). If pre-incubation with a high concentration of DTT diminishes the compound's activity, it suggests a reactivity-based mechanism.

  • Run Counter-Screens: Test the compound against unrelated targets. Activity against multiple, structurally diverse proteins is a red flag for promiscuity.

  • Assay Readout Control: To check for direct interference, run the assay endpoint reaction in the absence of the target protein or cells. Add your compound and see if it affects the signal (e.g., does it quench the fluorescence of your probe on its own?).

G cluster_0 Mechanisms of Assay Interference cluster_A A. Compound Aggregation cluster_B B. Covalent Reactivity cluster_C C. Signal Quenching (FRET Assay) Cmpd_Agg Compound (above CAC) Aggregate Colloidal Aggregate Cmpd_Agg->Aggregate Inhibited_A Enzyme Sequestered (False Inhibition) Aggregate->Inhibited_A Enzyme_A Target Enzyme Enzyme_A->Inhibited_A Cmpd_React Reactive Compound Inhibited_B Covalently Modified Enzyme (Inactive) Cmpd_React->Inhibited_B Enzyme_B Enzyme (Cys-SH) Enzyme_B->Inhibited_B Donor Donor Fluorophore Acceptor Acceptor Fluorophore Donor->Acceptor Energy Transfer FRET FRET Signal Acceptor->FRET NoFRET Signal Quenched (False Inhibition) Cmpd_Quench Quenching Compound Cmpd_Quench->Acceptor Absorbs Emission

Caption: Common non-specific mechanisms of assay interference.

Category C: Target-Specific Issues (Focus on GPCRs)
Q5: My sulfonylpiperazine is designed as a GPCR antagonist, but I'm seeing weak or inconsistent functional activity. What should I check?

GPCR functional assays are complex biological systems, and inconsistencies can arise from the specific assay format or the cell line used.[16]

Key Considerations:

  • G-Protein Coupling Efficiency: The specific GPCR you are studying may not couple efficiently to the endogenous G-proteins in your host cell line (e.g., HEK293, CHO). This can lead to a weak signal and a poor assay window.[17] For example, a Gαi-coupled receptor expressed in a cell with low endogenous Gαi levels will produce a weak cAMP signal.

  • Assay Pathway Choice: GPCRs can signal through multiple pathways (e.g., Gαs/Gαi -> cAMP; Gαq -> IP₃/Ca²⁺; β-arrestin). Your compound may be a biased agonist or antagonist, affecting one pathway more than another. An antagonist that blocks G-protein coupling might have no effect on β-arrestin recruitment.[16][18]

  • Cell Line Specifics: The expression level of the receptor, G-proteins, and downstream signaling components can vary dramatically between cell lines, impacting the assay's sensitivity and dynamic range.

Troubleshooting Strategy:

  • Optimize G-Protein Coupling: If you suspect poor coupling, consider co-expressing your receptor with a specific G-protein α-subunit (e.g., Gαi, Gαs) or a promiscuous G-protein like Gα16 to enhance the signal. Chimeric G-proteins (e.g., Gαqi5) that redirect a Gαi-coupled signal to the Gαq/calcium pathway are also powerful tools to create a more robust assay.[17]

  • Test Multiple Readouts: Profile your compound in different functional assays that measure distinct signaling endpoints (e.g., cAMP accumulation, calcium mobilization, and β-arrestin recruitment). This will reveal any signaling bias and provide a more complete picture of your compound's pharmacology.

  • Confirm Target Engagement: Use a binding assay (e.g., radioligand binding or TR-FRET) to confirm that your compound is actually binding to the receptor at the expected concentrations. A lack of functional activity in the presence of confirmed binding points directly to a problem in the signal transduction pathway or suggests the compound is a neutral antagonist in that specific pathway.

G cluster_0 GPCR Signaling & Potential Failure Points Ligand Ligand (Sulfonylpiperazine) GPCR GPCR Ligand->GPCR G_Protein Gαβγ GPCR->G_Protein Activation Beta_Arrestin β-Arrestin GPCR->Beta_Arrestin Recruitment Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Fail1 Failure Point 1: Poor Receptor-G Protein Coupling Efficiency G_Protein->Fail1 Fail3 Failure Point 3: Compound has Pathway Bias G_Protein->Fail3 Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Fail2 Failure Point 2: Weak Downstream Signal Amplification Second_Messenger->Fail2 Beta_Arrestin->Fail3

Caption: Key points of potential failure in a GPCR functional assay.

Key Experimental Protocols

Protocol 1: Kinetic Solubility Assessment in Assay Buffer

This protocol determines the concentration at which your compound begins to precipitate under assay conditions.

  • Prepare Compound Plate: In a 96-well plate, perform a serial dilution of your compound in 100% DMSO at 100x the final desired concentration.

  • Dilute into Buffer: Transfer 2 µL from each well of the DMSO plate to a new 96-well clear-bottom plate. Rapidly add 198 µL of your final assay buffer to each well to achieve a 1:100 dilution. Mix thoroughly.

  • Incubate: Incubate the plate under the same conditions as your main assay (e.g., 30 minutes at room temperature).

  • Measure Turbidity: Read the absorbance of the plate at a wavelength between 600-700 nm on a plate reader.

  • Analyze Data: The concentration at which the absorbance begins to rise significantly above the buffer-only control is your kinetic solubility limit. You should aim to keep your highest assay concentration below this limit.

Protocol 2: Aggregation Detection using Non-Ionic Detergents

This protocol is a critical control to rule out non-specific inhibition by compound aggregates.[3]

  • Prepare Buffers: Prepare two batches of your final assay buffer: one without detergent (Control Buffer) and one containing 0.02% Triton X-100 (Detergent Buffer).

  • Prepare Compound Plates: Prepare two identical dose-response plates of your compound in 100% DMSO.

  • Run Parallel Assays: Run your standard biological assay in parallel. For the first set of dose-response curves, dilute the compound into the Control Buffer. For the second set, dilute into the Detergent Buffer. (Note: The final concentration of Triton X-100 in the assay will be 0.01% if you do a 1:1 dilution of buffer with other reagents).

  • Analyze and Compare: Generate IC50 curves for both conditions. A significant (>10-fold) rightward shift in the IC50 value in the presence of Triton X-100 is strong evidence of aggregation-based activity.

Protocol 3: Thiol Reactivity Counter-Assay

This protocol helps identify compounds that may be acting as non-specific, covalent inhibitors by reacting with protein thiols.[13]

  • Reagent Preparation: Prepare your target enzyme/protein in its standard assay buffer. Prepare a high-concentration stock of Dithiothreitol (DTT), e.g., 1 M.

  • Pre-incubation: Set up two sets of reactions.

    • Set A (Control): Pre-incubate your compound at a fixed concentration (e.g., 3x its IC50) with the target enzyme for 30 minutes.

    • Set B (Thiol Competition): Pre-incubate your compound with the target enzyme for 30 minutes in the presence of a high concentration of DTT (e.g., 1 mM final concentration).

  • Initiate Reaction: After pre-incubation, initiate the biological reaction by adding the substrate for both sets.

  • Measure Activity: Measure the enzyme activity. If the inhibition observed in Set A is significantly rescued or reversed in Set B, it strongly suggests your compound is reacting with thiols on the enzyme.

Summary Tables

Table 1: Common Off-Target Liabilities for Sulfonylpiperazine Scaffolds
Off-Target ClassPotential ConsequenceRecommended Action
hERG Potassium Channel Cardiotoxicity risk, a major cause of drug attrition.[19]Screen for hERG inhibition early using automated patch-clamp or a validated surrogate assay.
Cytochrome P450 (CYP) Enzymes Drug-drug interactions, unpredictable compound exposure in cellular/in vivo models.[9][11]Profile against major CYP isoforms (e.g., 3A4, 2D6, 2C9) to identify potential inhibition.
Other GPCRs/Kinases Misleading SAR, unintended biological effects.[20][21]Perform selectivity screening against a panel of related and unrelated targets.
Table 2: Troubleshooting Summary
Observed SymptomMost Likely Cause(s)Key Diagnostic Experiment(s)
High variability, poor reproducibilityPrecipitation, AggregationKinetic solubility assay, Assay with 0.01% Triton X-100
Steep dose-response curve (Hill Slope >1.5)AggregationAssay with 0.01% Triton X-100, Vary enzyme concentration
Potency drop from biochemical to cellular assayPoor permeability, Metabolism, EffluxPAMPA/Caco-2 assay, Microsomal stability assay
Activity against multiple unrelated targetsPromiscuous reactivity, AggregationThiol reactivity assay, Counter-screens, Detergent test
Weak signal in GPCR functional assayPoor G-protein couplingCo-express specific Gα subunit, Test alternative pathways (Ca²⁺, β-arrestin)
References
  • Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Avoiding will-o'-the-wisps: aggregation artifacts in activity assays - Practical Fragments. (2009, August 29). Practical Fragments. Retrieved February 21, 2026, from [Link]

  • Assay Interference: A Brief Review and Helpful Hints - Sun Diagnostics. (n.d.). Sun Diagnostics. Retrieved February 21, 2026, from [Link]

  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Aggregation - Cambridge MedChem Consulting. (2017, March 29). Cambridge MedChem Consulting. Retrieved February 21, 2026, from [Link]

  • Assay Interference by Aggregation - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved February 21, 2026, from [Link]

  • Sulfonylpiperazine compounds prevent Plasmodium falciparum invasion of red blood cells through interference with actin-1/profilin dynamics - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Tools for GPCR drug discovery - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Sulfonylpiperazine compounds prevent Plasmodium falciparum invasion of red blood cells through interference with actin-1/profilin dynamics | PLOS Biology. (2023, April 13). PLOS Biology. Retrieved February 21, 2026, from [Link]

  • Machine learning algorithms for the prediction of hERG and CYP450 binding in drug development - ResearchGate. (2025, August 6). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms - ResearchGate. (2024, November 8). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Optimizing GPCR assays with chimeric G proteins - SB Drug Discovery. (n.d.). SB Drug Discovery. Retrieved February 21, 2026, from [Link]

  • Herb-drug interactions via modulations of cytochrome P450 enzymes. (2016, October 6). Faculty of Pharmaceutical Sciences, Khon Kaen University. Retrieved February 21, 2026, from [Link]

  • Design, synthesis, and biological evaluation of quinolinedione-linked sulfonylpiperazine derivatives as NQO1-directed antitumor agents - PubMed. (2023, January 21). PubMed. Retrieved February 21, 2026, from [Link]

  • Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines | Request PDF - ResearchGate. (2026, January 2). ResearchGate. Retrieved February 21, 2026, from [Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS | Request PDF - ResearchGate. (2025, August 6). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Sulfonylpiperazine compounds prevent Plasmodium falciparum invasion of red blood cells through interference with actin-1/profilin dynamics - PubMed. (2023, April 13). PubMed. Retrieved February 21, 2026, from [Link]

  • What will come from understanding 'off-target effects,' where drugs have effects that are different from those expected? - GIGAZINE. (2025, November 10). GIGAZINE. Retrieved February 21, 2026, from [Link]

  • High-Throughput Screening of GPCRs for Drug Discovery - Celtarys. (2023, April 12). Celtarys. Retrieved February 21, 2026, from [Link]

  • High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition - MDPI. (2022, January 28). MDPI. Retrieved February 21, 2026, from [Link]

  • Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf. (2015, September 18). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - Semantic Scholar. (2020, September 4). Semantic Scholar. Retrieved February 21, 2026, from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (2023, December 21). MDPI. Retrieved February 21, 2026, from [Link]

  • Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

Sources

Optimization

strategies to improve the metabolic stability of piperazine derivatives

Welcome to the Piperazine Stability Technical Support Center. Ticket ID: PIP-STAB-001 Subject: Strategies to Mitigate High Metabolic Clearance in Piperazine Scaffolds Assigned Specialist: Senior Application Scientist, DM...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Piperazine Stability Technical Support Center.

Ticket ID: PIP-STAB-001 Subject: Strategies to Mitigate High Metabolic Clearance in Piperazine Scaffolds Assigned Specialist: Senior Application Scientist, DMPK Division

Introduction: The Piperazine Paradox

You are likely here because your lead compound—containing a piperazine ring—is showing rapid clearance in Human Liver Microsomes (HLM) or poor oral bioavailability in rodent PK studies.

Piperazines are "privileged scaffolds" in drug discovery (found in Imatinib, Olanzapine, Ciprofloxacin) because they provide excellent solubility and a defined vector for receptor interaction. However, they are also metabolic hotspots . The ring is electron-rich and contains two nitrogen atoms, making it a prime target for Cytochrome P450 (CYP450) enzymes.

This guide treats your chemical series as a system to be debugged. We will isolate the metabolic "error code," apply a structural patch, and validate the fix.

Module 1: Diagnostic Hub (Troubleshooting)

Before synthesizing new analogs, you must confirm where the metabolism is occurring. Blindly adding groups often kills potency without fixing stability.

Step 1: Run a Metabolite Identification (MetID) Study

Incubate your compound with HLM (1 hour) and analyze via LC-MS/MS. Look for these specific mass shifts:

Mass Shift (

)
Metabolic EventProbable Cause
+16 Da Hydroxylation or N-OxidationCritical Liability. CYP attack on the

-carbon or Nitrogen.
+32 Da Bis-hydroxylation / LactamSequential oxidation (often leading to ring opening).
-2 Da DehydrogenationFormation of an iminium ion intermediate.[1]
Ring Cleavage N-DealkylationThe end-result of

-carbon hydroxylation.
Step 2: The Mechanism of Failure

The piperazine ring fails primarily via two pathways:

  • 
    -Carbon Hydroxylation:  CYP450 abstracts a hydrogen atom from the carbon adjacent to the nitrogen (the 
    
    
    
    -position). This forms a radical, which is hydroxylated to a carbinolamine. This intermediate is unstable and collapses, causing ring opening or N-dealkylation.
  • N-Oxidation: Direct oxidation of the basic nitrogen to an N-oxide (often reversible, but can lead to clearance).

Module 2: Structural Modification Toolkit (The "Fixes")

Once you have confirmed the metabolic hotspot, apply these strategies.

Strategy A: Steric Shielding (The "Blocker" Patch)

Logic: CYP enzymes require close proximity to the heme iron to abstract a hydrogen. Bulky groups physically prevent this approach.

  • Tactic: Introduce gem-dimethyl groups at the carbon adjacent to the nitrogen.

  • Mechanism: Replacing

    
    -hydrogens with methyl groups removes the abstractable protons (metabolic soft spot) and sterically hinders the enzyme.
    
  • Trade-off: Increases lipophilicity (LogD), which might increase non-specific binding.

  • Example: Modifying a piperazine to a 3,3-dimethylpiperazine .

Strategy B: Electronic Deactivation (The "Hardening" Patch)

Logic: CYP oxidation involves Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT). Electron-withdrawing groups (EWGs) lower the electron density of the ring, making it harder to oxidize.

  • Tactic: Fluorination of the piperazine ring.

  • Mechanism: The C-F bond is metabolically inert. Furthermore, the strong electronegativity of fluorine pulls electron density away from adjacent C-H bonds, increasing their bond dissociation energy (BDE) and making hydrogen abstraction difficult.

  • Implementation: 2,2-difluoropiperazine or 2,6-difluoropiperazine analogs.

Strategy C: Conformational Constraint (The "Bridge" Patch)

Logic: Flexible rings can adopt multiple conformations to fit into the CYP active site. Rigidifying the ring limits these "induced fit" opportunities.

  • Tactic: Use Bridged Bicyclic Amines (Bioisosteres).

  • Examples:

    • 2,5-diazabicyclo[2.2.1]heptane: A rigid "boat" piperazine.[2]

    • 3,8-diazabicyclo[3.2.1]octane: Bridged analog.[2][3]

  • Benefit: These structures often retain the vector of the original piperazine but are significantly more stable due to geometric constraints preventing the optimal angle for CYP attack.

Strategy D: N-Modulation (The "Cap" Patch)

Logic: The lone pair on the nitrogen drives oxidative susceptibility.

  • Tactic: If the basic nitrogen is not essential for binding, convert it to an amide, sulfonamide, or carbamate.

  • Result: This dramatically lowers the HOMO energy, rendering the ring resistant to oxidation.

Visualizing the Workflow

The following diagram illustrates the decision logic for stabilizing your piperazine derivative.

PiperazineStability Start High Metabolic Clearance (Piperazine Scaffold) MetID Run MetID (LC-MS/MS) Start->MetID Decision Identify Major Metabolite MetID->Decision PathA M+16 (Alpha-C Hydroxylation) Decision->PathA Oxidation on Ring C PathB N-Oxide / N-Dealkylation Decision->PathB Oxidation on N FixA1 Strategy: Steric Shield Add gem-dimethyl at C2/C6 PathA->FixA1 FixA2 Strategy: Electronic Fluorination at Alpha-C PathA->FixA2 FixB1 Strategy: Bioisostere Switch to Bridged Bicyclic (e.g., 2,5-diazabicyclo[2.2.1]heptane) PathA->FixB1 PathB->FixB1 FixB2 Strategy: N-Modulation Cap N with EWG (Amide/Sulfonamide) PathB->FixB2

Caption: Decision tree for selecting the appropriate structural modification based on metabolite identification.

Module 3: Experimental Validation (Protocols)

Do not rely on predictive software alone. You must validate your new analogs using a rigorous Microsomal Stability Assay.

Protocol: Human Liver Microsome (HLM) Stability Assay

Objective: Determine the Intrinsic Clearance (


) and Half-life (

) of the analog.

Reagents:

  • Phosphate Buffer (100 mM, pH 7.4)

  • Human Liver Microsomes (20 mg/mL stock)

  • NADPH Regenerating System (or 1 mM NADPH solution)

  • Test Compound (10 mM DMSO stock)

  • Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Procedure:

  • Preparation: Dilute Test Compound to 1 µM in Phosphate Buffer.

  • Pre-incubation: Add HLM (final conc. 0.5 mg/mL) to the buffer/compound mix. Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH (final conc. 1 mM) to start the reaction.

    • Control: Run a parallel sample adding Buffer instead of NADPH (to check for chemical instability).

  • Sampling: Remove aliquots (50 µL) at

    
     minutes.
    
  • Quenching: Immediately dispense aliquots into 150 µL of Stop Solution (Acetonitrile). Vortex and centrifuge (4000 rpm, 10 min).

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the disappearance of the parent compound.

Data Calculation: Plot


 vs. Time. The slope is 

.


Success Criteria:

  • Low Clearance:

    
     protein.
    
  • Moderate Clearance:

    
     protein.
    
  • High Clearance:

    
     protein.
    

Module 4: Frequently Asked Questions (FAQs)

Q: I added a fluorine atom, but the clearance didn't drop. Why? A: While fluorine strengthens the C-H bond, it also increases lipophilicity (LogP). Higher lipophilicity can increase the affinity (


) for the CYP enzyme, effectively canceling out the benefit of the stronger bond. Solution:  Try a bridged bioisostere or add a polar group elsewhere to balance the LogP.

Q: Can I just replace the piperazine with a piperidine? A: This is a common bioisosteric swap. However, piperidine lacks the second nitrogen, which often acts as a hydrogen bond acceptor or contributes to solubility. If you lose potency upon this swap, the distal nitrogen was likely critical for binding. In this case, try a spiro-cyclic system (e.g., 2,6-diazaspiro[3.3]heptane) to maintain the geometry and polarity without the labile piperazine ring.

Q: What is the "Magic Methyl" effect in piperazines? A: This refers to the observation that adding a single methyl group can sometimes boost potency by 10-fold (by locking a bioactive conformation) and improve metabolic stability (by blocking a soft spot). It is a high-reward modification to try early in lead optimization.

References

  • Kalgutkar, A. S., et al. (2005). Metabolism of Cyclic Amines: Strategies to Improve Metabolic Stability. Drug Metabolism and Disposition.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[4]

  • Piotrowski, D. W. (2012). Application of Diazaspirocycles as Piperazine Bioisosteres. ACS Medicinal Chemistry Letters.

  • Barnes-Seeman, D. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.[4]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine Against Known PI3K Kinase Inhibitors: A-Data-Driven Guide

For correspondence with the author, please direct inquiries to our editorial team. A Note on the Scope of this Guide: The compound 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine is not currently characterized as a kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence with the author, please direct inquiries to our editorial team.

A Note on the Scope of this Guide: The compound 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine is not currently characterized as a kinase inhibitor in publicly available literature. This guide, therefore, presents a hypothetical comparative analysis based on the structural similarities of its constituent moieties—specifically the piperazine and sulfonyl groups—to known inhibitors of the Phosphoinositide 3-kinase (PI3K) family. The objective of this document is to provide a framework for the potential evaluation of this compound by comparing it to well-established PI3K inhibitors, thereby offering a roadmap for future research.

Introduction: The Rationale for a Hypothetical PI3K Target

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a frequent event in a wide range of human cancers, making it a highly attractive target for the development of novel anti-cancer therapeutics.[3] The core structure of many successful kinase inhibitors incorporates a piperazine ring, a versatile scaffold that can be readily modified to optimize pharmacological properties. Furthermore, the sulfonyl group is a key chemical feature in a number of potent PI3K inhibitors, contributing to their binding affinity and selectivity.[4][5][6]

Given that 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine possesses both a piperazine core and a sulfonyl (specifically, a mesitylsulfonyl) group, we hypothesize that it may exhibit inhibitory activity against one or more isoforms of the PI3K family. This guide will, therefore, compare the structural features of this molecule to a panel of well-characterized PI3K inhibitors, providing a basis for its potential efficacy and a blueprint for its experimental validation.

The PI3K/Akt/mTOR Signaling Pathway: A Critical Axis in Cancer Progression

The PI3K/Akt/mTOR pathway is a central signaling cascade that translates extracellular cues into intracellular responses. Upon activation by growth factors and other stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[7][8] This second messenger recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including the mTOR complex, to promote cell survival and proliferation.[1][9]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 Akt Akt PIP3->Akt Recruitment & Activation PTEN PTEN PIP3->PTEN Dephosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Figure 1: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

A Comparative Panel of PI3K Inhibitors

To contextualize the potential efficacy of 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine, we have selected a panel of well-characterized PI3K inhibitors. This panel includes both pan-Class I inhibitors, which target multiple isoforms, and isoform-selective inhibitors, reflecting the diversity of approaches in PI3K-targeted drug discovery.

InhibitorTarget ProfileKey Structural Features
Copanlisib (BAY 80-6946) Pan-Class I PI3K inhibitor (preferential for α and δ)[10][11][12][13][14]2,3-dihydroimidazo[1,2-c]quinazoline core
ZSTK474 Pan-Class I PI3K inhibitor[3][4][15][16][17]Triazine derivative
Pictilisib (GDC-0941) Pan-Class I PI3K inhibitor (potent against α and δ)[18][19][20][21][22][23]Thieno[3,2-d]pyrimidine core with a piperazine-sulfonyl moiety
Alpelisib (BYL-719) PI3Kα-selective inhibitor[6][24][25][26][27][28]2-aminothiazole derivative
Idelalisib (CAL-101) PI3Kδ-selective inhibitor[5][18][29][30][31][32][33][34]Quinazolinone core

Comparative Efficacy: In Vitro Kinase Inhibition

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50) against its target enzyme(s). The following table summarizes the reported IC50 values for our comparator panel against the four Class I PI3K isoforms.

InhibitorPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
Copanlisib 0.5[10][11][13]3.7[10][11][13]6.4[10][11][13]0.7[10][11][13]
ZSTK474 16[3][4][15][16]44[4][15][16]49[4][15]4.6[4][15]
Pictilisib (GDC-0941) 3[18][19][20][21][22]33[19][20][22]75[19][20][22]3[18][19][20][21][22]
Alpelisib 5[25][26][28]1200[25][26]250[25][26]290[25][26]
Idelalisib 820 or 8600[31][34]565 or 4000[31][34]89 or 2100[31][34]2.5[33] or 19[31][34]

Note: IC50 values can vary depending on the assay conditions. The values presented here are representative of those reported in the literature.

Experimental Protocols for Efficacy Determination

To experimentally validate the hypothetical activity of 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine and compare it to the established inhibitors, a series of standardized in vitro assays are recommended.

Biochemical Kinase Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms.

Kinase_Assay_Workflow start Start reagents Prepare reaction mix: - PI3K enzyme (α, β, γ, or δ) - Lipid substrate (e.g., PIP2) - ATP start->reagents add_inhibitor Add test compound (e.g., 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine) or control inhibitor reagents->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate detect Detect product formation (e.g., ADP or PIP3) incubate->detect analyze Analyze data and calculate IC50 values detect->analyze end End analyze->end

Figure 2: A generalized workflow for a biochemical PI3K activity assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing a purified, recombinant PI3K isoform (e.g., p110α/p85α), a lipid substrate such as PIP2, and a defined concentration of ATP.[35][36][37]

  • Compound Addition: Add serial dilutions of the test compound or a known inhibitor (as a positive control) to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Initiation and Incubation: Initiate the kinase reaction and incubate at a controlled temperature (typically 37°C) for a specified time.

  • Detection: Stop the reaction and detect the amount of product formed. This can be done by measuring the amount of ADP generated (e.g., using the PI3K-Glo™ or Adapta™ Universal Kinase Assay) or by directly quantifying the production of PIP3 (e.g., via an AlphaScreen assay).[35][38][39]

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay: Western Blot for Downstream Signaling

This assay assesses the inhibitor's ability to block the PI3K pathway within a cellular context by measuring the phosphorylation of downstream targets like Akt.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture a cancer cell line with a known PI3K pathway activation status (e.g., PIK3CA-mutant breast cancer cells). Treat the cells with various concentrations of the test compound for a defined period.

  • Cell Lysis: Harvest the cells and lyse them to extract total protein.[40]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.[40]

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for phosphorylated Akt (p-Akt, e.g., at Ser473 or Thr308) and total Akt.[40][41][42]

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the ratio of p-Akt to total Akt, which reflects the level of pathway inhibition.

Cellular Assay: Cell Viability/Proliferation

This assay measures the effect of the inhibitor on the growth and survival of cancer cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.

  • Compound Treatment: After allowing the cells to adhere, treat them with a range of concentrations of the test compound.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent such as MTT or XTT to the wells.[27] The reagent is converted by metabolically active cells into a colored product.

  • Data Acquisition: Measure the absorbance of the colored product using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Concluding Remarks and Future Directions

This guide has provided a comparative framework for evaluating the potential of 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine as a PI3K inhibitor. Based on the presence of key structural motifs found in established PI3K inhibitors like Pictilisib, a hypothetical targeting of the PI3K pathway is a scientifically reasonable starting point for investigation.

The next critical step is the empirical validation of this hypothesis. The experimental protocols detailed herein offer a clear path forward for researchers to:

  • Determine the in vitro potency of 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine against the Class I PI3K isoforms.

  • Assess its ability to inhibit PI3K signaling in cancer cell lines.

  • Evaluate its anti-proliferative effects.

The data generated from these experiments will be essential in determining whether 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine is indeed a viable kinase inhibitor and, if so, how its efficacy and selectivity compare to existing agents. Such studies will be instrumental in guiding any future efforts toward the optimization and development of this compound as a potential therapeutic agent.

References

  • Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. PubMed. [Link]

  • Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. PMC. [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate. [Link]

  • Selective inhibitors of phosphoinositide 3-kinase delta: modulators of B-cell function with potential for treating autoimmune inflammatory diseases and B-cell malignancies. Frontiers. [Link]

  • Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway in a cell. ResearchGate. [Link]

  • ZSTK474 is an ATP‐competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms. Wiley Online Library. [Link]

  • Copanlisib. PubChem. [Link]

  • Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib. Taylor & Francis Online. [Link]

  • PI3K/AKT/mTOR Signaling Pathway Illustration Agent. SciSpace. [Link]

  • PI3K isoform-selective inhibitors: next-generation targeted cancer therapies. PMC. [Link]

  • PI3K inhibitors: decades of partnership between ICR researchers and industry leads to a new class of cancer drugs. The Institute of Cancer Research. [Link]

  • PI3K Inhibitor Pipeline Insight 2025. DelveInsight. [Link]

  • List of PI3K Inhibitors + Uses, Types, Side Effects. Drugs.com. [Link]

  • PI3Kδ-Selective and PI3Kα/δ-Combinatorial Inhibitors in Clinical Development for B-Cell Non-Hodgkin Lymphoma. PMC. [Link]

  • A New Wave of PI3Kα Inhibitors. Cancer Discovery. [Link]

  • Synergistic Effects of the Combination of Alpelisib (PI3K Inhibitor) and Ribociclib (CDK4/6 Inhibitor) against Colorectal Cancer Cell Lines. RCSI Repository. [Link]

  • GDC-0941 (Pictilisib). Cellagen Technology. [Link]

  • p110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer. PMC. [Link]

  • First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. AACR Journals. [Link]

  • ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system. PMC. [Link]

  • Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma. PMC. [Link]

  • Idelalisib. Wikipedia. [Link]

  • PI3K Inhibitor Copanlisib Shows Promise In Relapsed/Refractory Lymphoma. Targeted Oncology. [Link]

  • PI3K/AKT/mTOR Signaling Pathway. Encyclopedia.pub. [Link]

  • Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins. Bio-protocol. [Link]

  • GDC-0941 (Pictilisib). AdooQ®. [Link]

  • PI3K (p110alpha/p85alpha) Kinase Enzyme Activity Assay Kit. Eurofins DiscoverX. [Link]

  • Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ. PMC. [Link]

  • PI3k/AKT/mTOR Pathway. YouTube. [Link]

  • PI3K activity assays. A. ATPase activity of all class IA PI3K isoforms... ResearchGate. [Link]

  • AKT/PI3K Signaling Pathway. Rockland Immunochemicals. [Link]

Sources

Comparative

A Comparative Guide to the Cross-Reactivity Profiling of Sulfonylpiperazine-Containing Kinase Inhibitors

In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, understanding a compound's selectivity is paramount. The human kinome consists of over 500 kinases, many of which share str...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, understanding a compound's selectivity is paramount. The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[1] This homology presents a significant challenge, as inhibitors designed for a specific kinase may interact with unintended targets, leading to off-target effects and potential toxicity.[2] Consequently, comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a critical step in elucidating the true biological activity of a therapeutic candidate and ensuring its safety and efficacy.[3]

This guide provides an in-depth comparison of the cross-reactivity profiles of three kinase inhibitors, with a focus on Dubermatinib (TP-0903), a compound containing a sulfonylpiperazine-like moiety, a structural feature also present in the user-queried molecule, 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine. While specific cross-reactivity data for 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine is not publicly available, Dubermatinib serves as a relevant proxy to illustrate the principles and methodologies of cross-reactivity profiling for this class of compounds. We will compare Dubermatinib with two well-characterized multi-targeted kinase inhibitors, Bosutinib and Dasatinib, to highlight the varying degrees of selectivity and the implications for their therapeutic application.

The Compounds: A Comparative Overview

The three inhibitors chosen for this guide represent different scaffolds and selectivity profiles, providing a comprehensive look into the nuances of kinase inhibitor cross-reactivity.

  • Dubermatinib (TP-0903): An orally available and selective inhibitor of the AXL receptor tyrosine kinase.[4] AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its overexpression is implicated in tumor proliferation, survival, and metastasis, as well as drug resistance.[4] Dubermatinib is currently in clinical trials for various cancers, including advanced solid tumors and chronic lymphocytic leukemia.[5][6]

  • Bosutinib (SKI-606): An oral, dual Src and Abl kinase inhibitor.[7] It is approved for the treatment of chronic myeloid leukemia (CML).[7] While it potently inhibits its primary targets, it is known to have a broader kinase inhibition profile.[7][8]

  • Dasatinib (BMS-354825): A potent second-generation tyrosine kinase inhibitor designed to inhibit ABL and SRC kinases.[9] It also demonstrates activity against c-KIT, PDGF-R, and other kinases, making it a multi-targeted agent used in the treatment of CML and Philadelphia chromosome-positive acute lymphoblastic leukemia.[9][10]

CompoundPrimary Target(s)Therapeutic AreaKey Structural Feature
Dubermatinib (TP-0903) AXLOncologyBenzenesulfonamide with N-methyl piperazine
Bosutinib Src, AblOncology (CML)4-Anilinoquinoline-3-carbonitrile
Dasatinib BCR-ABL, Src family kinasesOncology (CML, ALL)Aminopyrimidine core

Comparative Cross-Reactivity Profiles

The selectivity of a kinase inhibitor is often quantified by profiling its activity against a large panel of kinases. The data below summarizes the known cross-reactivity of Dubermatinib, Bosutinib, and Dasatinib. It is important to note that the extent of profiling can vary between compounds, and the absence of reported inhibition does not definitively rule out an interaction.

Kinase FamilyDubermatinib (TP-0903)BosutinibDasatinib
TAM (Tyro3, AXL, MerTK) Potent inhibitor of AXL (IC50 = 27 nM)[11]; also inhibits other TAM family members[12]--
Src Family Kinases -Potent inhibitorPotent inhibitor
Abl Inhibits ABL1[12]Potent inhibitorPotent inhibitor
VEGFR2 Inhibits VEGFR2[12]--
c-Kit -Minimal activity[7]Inhibits c-Kit[9]
PDGFR -Minimal activity[7]Inhibits PDGFR[9]
Aurora A Inhibits Aurora A[12]--
JAK2 Inhibits JAK2[12]--
ALK Inhibits ALK[12]--

Note: A "-" indicates that significant inhibition has not been reported in the provided search results. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Interpretation of the Data:

The data highlights the diverse selectivity profiles of these three inhibitors. Dubermatinib is presented as a selective AXL inhibitor, though it does exhibit activity against other kinases, including other TAM family members and kinases from different families.[11][12] This "selective" profile is often a matter of degree; while it potently inhibits AXL, its off-target effects at higher concentrations are a critical consideration.[12]

In contrast, Bosutinib and Dasatinib are classic examples of multi-targeted inhibitors.[7][9] Bosutinib, while a dual Src/Abl inhibitor, has been shown to inhibit over 45 tyrosine and serine/threonine kinases.[7] Dasatinib also has a broad inhibition spectrum, which contributes to its efficacy but may also be responsible for some of its off-target effects.[9][13] The decision to pursue a selective versus a multi-targeted inhibitor is a strategic one in drug development, with both approaches having therapeutic advantages and disadvantages.[2]

Experimental Protocol: In Vitro Kinase Cross-Reactivity Profiling using the ADP-Glo™ Kinase Assay

To experimentally determine the cross-reactivity profile of a compound like Dubermatinib, a robust and high-throughput method is required. The ADP-Glo™ Kinase Assay is a common and reliable method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[14][15]

Principle of the Assay:

The assay is performed in two steps. First, the kinase reaction is allowed to proceed, and then an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a "Kinase Detection Reagent" is added to convert the generated ADP back to ATP, which is then used by a luciferase to produce light. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 1X Kinase Reaction Buffer from a concentrated stock (e.g., 5X Kinase Buffer A: 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Reconstitute the kinase substrate (e.g., Axltide for AXL kinase) in the 1X Kinase Reaction Buffer.[15]

    • Prepare a solution of ATP in 1X Kinase Reaction Buffer. The concentration of ATP should ideally be at or near the Km value for each kinase being tested to accurately reflect the inhibitor's potency.

    • Prepare serial dilutions of the test compound (e.g., Dubermatinib) and control inhibitors in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the following components in order:

      • 5 µL of the test compound or vehicle (DMSO).

      • 2.5 µL of a mixture containing the kinase and substrate.

      • 2.5 µL of the ATP solution to initiate the reaction.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • ATP Depletion and ADP Conversion:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate the plate at room temperature for 30-60 minutes to allow for the conversion of ADP to ATP and the subsequent luciferase reaction.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The raw luminescence data is converted to percent inhibition relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • The percent inhibition data is then plotted against the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Causality Behind Experimental Choices:

  • ATP Concentration: Using an ATP concentration near the Km for each kinase allows for a more accurate determination of the inhibitor's intrinsic affinity (Ki) from the IC50 value.

  • Linear Range of Reaction: Ensuring the kinase reaction is in the linear range with respect to time and enzyme concentration is crucial for accurate and reproducible results.

  • Control Compounds: Including a known potent inhibitor for each kinase as a positive control validates the assay's performance. A vehicle control (e.g., DMSO) is essential for calculating percent inhibition.

Visualizing the Concepts

Experimental Workflow for Kinase Cross-Reactivity Profiling

G cluster_prep 1. Reagent Preparation cluster_assay 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis A Kinase Panel E Dispense Reagents into 384-well plate A->E B Substrates B->E C ATP C->E D Test Compound (e.g., Dubermatinib) D->E F Incubate at 30°C E->F G Add ADP-Glo™ Reagent F->G H Add Kinase Detection Reagent G->H I Measure Luminescence H->I J Calculate % Inhibition I->J K Generate IC50 Curves J->K L Determine Selectivity Profile K->L

Caption: Workflow for determining kinase inhibitor cross-reactivity.

AXL Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gas6 Gas6 (Ligand) AXL AXL Receptor Gas6->AXL Binds & Activates PI3K PI3K AXL->PI3K Phosphorylates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation Dubermatinib Dubermatinib (TP-0903) Dubermatinib->AXL Inhibits

Caption: Simplified AXL signaling pathway and the inhibitory action of Dubermatinib.

Conclusion

The cross-reactivity profiling of kinase inhibitors is a complex but essential aspect of drug development. As demonstrated by the comparison of Dubermatinib, Bosutinib, and Dasatinib, kinase inhibitors can range from relatively selective to broadly multi-targeted. This selectivity profile has profound implications for a drug's efficacy and safety. While a highly selective inhibitor like Dubermatinib may offer a more targeted therapeutic effect with potentially fewer side effects, multi-targeted inhibitors like Bosutinib and Dasatinib can be highly effective in diseases driven by multiple signaling pathways.

The choice of experimental methodology, such as the ADP-Glo™ kinase assay, is critical for obtaining accurate and reproducible cross-reactivity data. By carefully designing and executing these experiments, researchers can gain a comprehensive understanding of a compound's biological activity, enabling the development of safer and more effective kinase inhibitor therapies.

References

  • Dasatinib is a potent second generation tyrosine kinase inhibitor (TKI), designed to inhibit ABL and SRC kinases while also interfering with the c-KIT, PDGF-R and STAT5 pathways. (Source: Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC)
  • The AXL Kinase Assay Kit is designed to measure AXL kinase activity for screening and profiling applications using ADP-Glo® Kinase Assay as a detection reagent. (Source: AXL Kinase Assay Kit - BPS Bioscience)
  • AXL Kinase Inhibitors in Cancer: A Medicinal Chemistry Perspective.
  • Novel and Selective Axl Inhibitors. (Source: Novel and Selective Axl Inhibitors - Signalchem LifeScience)
  • AXL Kinase Assay.
  • Discovery and Characterization of Potent and Selective AXL Receptor Tyrosine Kinase Inhibitors for Cancer Therapy. (Source: Discovery and Characterization of Potent and Selective AXL Receptor Tyrosine Kinase Inhibitors for Cancer Therapy - Arcus Biosciences)
  • Emerging AXL Inhibitors in Oncology: Chemical and Biological Advances in Targeted Cancer Therapy. (Source: Emerging AXL Inhibitors in Oncology: Chemical and Biological Advances in Targeted Cancer Therapy)
  • AXL inhibition improves the anti-tumor activity of chimeric antigen receptor T cells - PMC. (Source: AXL inhibition improves the anti-tumor activity of chimeric antigen receptor T cells - PMC)
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC.
  • Data Sheet Radioligand Binding Assay Protocol. (Source: Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience)
  • AXL Kinase Enzyme System.
  • AXL - Abcam. (Source: AXL - Abcam)
  • Radiometric Filter Binding Assay. (Source: Radiometric Filter Binding Assay - Reaction Biology)
  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
  • Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain - PMC. (Source: Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain - PMC)
  • Nilotinib vs dasatinib in achieving MR4.5 for de novo chronic myeloid leukemia: the randomized JALSG CML212 study | Blood Advances - ASH Publications. (Source: Nilotinib vs dasatinib in achieving MR4.
  • In Vitro and Reactive Metabolites Investigation of Metabolic Profiling of Tyrosine Kinase Inhibitors Dubermatinib in HLMs by LC–MS/MS - MDPI.
  • LanthaScreen® Eu Kinase Binding Assay for AXL Overview. (Source: LanthaScreen® Eu Kinase Binding Assay for AXL Overview - ThermoFisher)
  • Critical review of clinical data and expert-based recommendations for the use of bosutinib in the treatment of chronic myeloid leukemia - PMC. (Source: Critical review of clinical data and expert-based recommendations for the use of bosutinib in the treatment of chronic myeloid leukemia - PMC)
  • Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells.
  • Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia.
  • Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells - ResearchGate.
  • AXL Kinase Becomes a Therapeutic Target in Its Own Right | OncLive. (Source: AXL Kinase Becomes a Therapeutic Target in Its Own Right | OncLive)
  • In vitro and Reactive Metabolites Investigation of Metabolic Profiling of Tyrosine Kinase Inhibitors Dubermatinib in HLMs by LC–MS/MS - Preprints.org. (Source: In Vitro and Reactive Metabolites Investigation of Metabolic Profiling of Tyrosine Kinase Inhibitors Dubermatinib in HLMs by LC–MS/MS - Preprints.org)
  • AXL Inhibition Suppresses the DNA Damage Response and Sensitizes Cells to PARP Inhibition in Multiple Cancers - PMC. (Source: AXL Inhibition Suppresses the DNA Damage Response and Sensitizes Cells to PARP Inhibition in Multiple Cancers - PMC)
  • Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services. (Source: Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services)
  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (Source: Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports)
  • Binding kinetics: high throughput assay for kinase inhibitors. (Source: Binding kinetics: high throughput assay for kinase inhibitors - BMG Labtech)
  • TARGETS OF IMATINIB, NILOTINIB, AND DASATINIB.
  • 1-(2-Furoyl)Piperazine 98%. (Source: 1-(2-Furoyl)Piperazine 98% - Pure Synth)
  • Addressing Off-Target Effects of TKIs in Pediatric CML | OncLive.
  • 1-(2-Furoyl)piperazine 97. (Source: 1-(2-Furoyl)piperazine 97 40172-95-0 - Sigma-Aldrich)
  • Dubermatinib (TP-0903) | Axl Inhibitor. (Source: Dubermatinib (TP-0903) | Axl Inhibitor | MedChemExpress)
  • 1-[(Furan-2-yl)methyl]-4-(methylsulfonyl)piperazine | C10H16N2O3S | CID 717274. (Source: 1-[(Furan-2-yl)methyl]-4-(methylsulfonyl)piperazine | C10H16N2O3S | CID - PubChem)
  • 1-(2-Furoyl)piperazine | 40172-95-0. (Source: 1-(2-Furoyl)piperazine | 40172-95-0 - ChemicalBook)
  • Definition of dubermatinib - NCI Drug Dictionary.
  • First-in-human Study of Oral TP-0903 (a Novel Inhibitor of AXL Kinase) in Patients With Advanced Solid Tumors. (Source: NCT02729298 | First-in-human Study of Oral TP-0903 (a Novel Inhibitor of AXL Kinase)
  • DUBERMATINIB - Inxight Drugs.
  • CAS 40172-95-0: 1-(2-Furoyl)piperazine. (Source: CAS 40172-95-0: 1-(2-Furoyl)piperazine | CymitQuimica)
  • AXL inhibitor TP-0903 reduces metastasis and therapy resistance in pancreatic cancer.

Sources

Validation

benchmarking the antibacterial activity of 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine

Comparative Benchmarking Guide: Antibacterial Activity of 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine Executive Summary & Compound Profile Target Compound: 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine (Hereafter: FMP-1 ) Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Benchmarking Guide: Antibacterial Activity of 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine

Executive Summary & Compound Profile

Target Compound: 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine (Hereafter: FMP-1 ) Chemical Class:


-Sulfonyl Piperazine / Heteroarylcarbonyl Derivative
Molecular Weight:  ~376.47  g/mol  (Calculated)

Scientific Rationale: FMP-1 represents a hybrid pharmacophore design.[1] It bridges the lipophilic, sterically hindered mesitylsulfonyl moiety with a 2-furoyl group via a piperazine linker.

  • The Piperazine Core: A proven privileged scaffold found in fluoroquinolones (e.g., Ciprofloxacin), known to enhance bioavailability and modulate receptor affinity.

  • The Mesityl Group (2,4,6-trimethylbenzenesulfonyl): Unlike simple benzenesulfonyls, the mesityl group introduces significant lipophilicity and steric bulk. This is hypothesized to enhance membrane permeability in Gram-positive bacteria (e.g., S. aureus) while potentially offering resistance to enzymatic degradation.

  • The Furoyl Group: Acts as a bioisostere for aromatic acyl groups, often associated with DNA intercalation or enzyme binding affinity in antimicrobial agents.

Benchmarking Objective: To objectively define the antibacterial potency of FMP-1 by comparing its Minimum Inhibitory Concentration (MIC) and bactericidal kinetics against industry-standard antibiotics and structural analogs.

Comparative Performance Matrix

The following data summarizes the expected performance of FMP-1 based on Structure-Activity Relationship (SAR) data of closely related 1-arylsulfonyl-4-(2-furoyl)piperazines.

Table 1: Comparative MIC Benchmarks (µg/mL)

CompoundClassS. aureus (Gram+)E. coli (Gram-)P. aeruginosa (Gram-)Solubility Profile
FMP-1 (Target) Sulfonyl Piperazine4.0 - 8.0 (Predicted)8.0 - 16.0 (Predicted)> 32.0 (Likely Resistant)Low (DMSO req.)
Ciprofloxacin Fluoroquinolone0.12 - 0.50.004 - 0.0150.25 - 1.0Moderate
Sulfamethoxazole Sulfonamide32.0 - 64.01.0 - 4.0ResistantModerate
Ref. Analog 3a *Methylsulfonyl-Pip~2.5 (7.89 µM)~2.5 (7.89 µM)~2.8 (8.11 µM)High

*Ref Analog 3a data derived from N-Sulfonated derivatives of (2-furoyl)piperazine studies (See Ref 2).

Interpretation for Researchers:

  • Gram-Positive Potency: FMP-1 is expected to outperform standard Sulfonamides against S. aureus due to the lipophilic mesityl tail facilitating cell wall penetration.

  • Gram-Negative Limitation: The steric bulk of the mesityl group may hinder passage through porin channels in E. coli and P. aeruginosa compared to the smaller "Ref Analog 3a" (methylsulfonyl), resulting in higher MIC values.

Mechanism of Action & SAR Visualization

To understand why FMP-1 behaves differently than its benchmarks, we must visualize the pharmacophore interactions.

G cluster_0 Pharmacophore Components cluster_1 Biological Targets FMP1 FMP-1 Structure Mesityl Mesitylsulfonyl (Lipophilic Tail) FMP1->Mesityl Piperazine Piperazine Linker (Scaffold) FMP1->Piperazine Furoyl 2-Furoyl Group (H-Bond Acceptor) FMP1->Furoyl Membrane Cell Membrane Permeation Mesityl->Membrane Increases LogP (Gram+ Specificity) Enzyme DHPS / DNA Gyrase (Putative) Piperazine->Enzyme Spatial Orientation Furoyl->Enzyme Binding Affinity Membrane->Enzyme Access Facilitation

Figure 1: Pharmacophore dissection of FMP-1 showing the functional role of the Mesityl and Furoyl moieties in antibacterial activity.

Detailed Experimental Protocols

To validate FMP-1, you must strictly adhere to CLSI M07-A10 standards. The high lipophilicity of the mesityl group requires specific solvent handling.

Protocol A: Minimum Inhibitory Concentration (MIC) - Broth Microdilution

Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Solvent: Dimethyl Sulfoxide (DMSO) – Critical for FMP-1 due to mesityl bulk.

  • Resazurin dye (0.015%) for visual confirmation.

Workflow:

  • Stock Preparation:

    • Dissolve 10 mg of FMP-1 in 1 mL of 100% DMSO (Concentration: 10,000 µg/mL).

    • Note: Do not use water or ethanol; the mesityl group will cause precipitation.

  • Dilution Series:

    • Dilute stock 1:100 in CAMHB to achieve a starting concentration of 100 µg/mL (1% DMSO final).

    • Perform 2-fold serial dilutions in a 96-well plate (100 µL per well) ranging from 100 µg/mL down to 0.19 µg/mL.

  • Inoculum Preparation:

    • Adjust bacterial culture (S. aureus ATCC 29213, E. coli ATCC 25922) to 0.5 McFarland standard.

    • Dilute 1:100, then add 5 µL to wells to achieve

      
       CFU/mL.
      
  • Incubation & Readout:

    • Incubate at 37°C for 16–20 hours (aerobic).

    • Endpoint: The lowest concentration with no visible turbidity is the MIC.[2]

    • Validation: Add 30 µL Resazurin. Blue = Inhibition; Pink = Growth.

Protocol B: Time-Kill Kinetics

This assay determines if FMP-1 is bacteriostatic (inhibits growth) or bactericidal (kills >3 Log10).

  • Setup: Inoculate 10 mL CAMHB containing FMP-1 at 4x MIC .

  • Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute aliquots in saline and plate on Nutrient Agar.

  • Analysis: Plot Log10 CFU/mL vs. Time. A reduction of

    
     compared to the initial inoculum indicates bactericidal activity.
    

Benchmarking Workflow Diagram

The following workflow ensures data integrity and reproducibility when characterizing FMP-1.

Workflow Start Synthesis of FMP-1 QC QC: NMR / HPLC (>95% Purity Required) Start->QC Screen Primary Screen (Disc Diffusion) QC->Screen MIC MIC Determination (CLSI M07-A10) Screen->MIC Decision MIC < 16 µg/mL? MIC->Decision Tox Cytotoxicity Assay (HEK293 Cells) Kill Time-Kill Kinetics (Bactericidal vs Static) Kill->Tox Final Safety Check Decision->Tox No (Stop) Decision->Kill Yes

Figure 2: Step-by-step benchmarking workflow for validating FMP-1 antibacterial efficacy.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[3] Wayne, PA: CLSI. Link

  • Rani, M., et al. (2018). "N-Sulfonated derivatives of (2-furoyl)piperazine: Promising antibacterial agents with mild cytotoxicity." Pakistan Journal of Pharmaceutical Sciences, 31(6).[4] (Provides baseline data for furoyl-piperazine analogs). Link

  • Phillips, O. A., et al. (2007).[5] "Structure-antibacterial activity of arylcarbonyl- and arylsulfonyl-piperazine 5-triazolylmethyl oxazolidinones." European Journal of Medicinal Chemistry, 42(2), 214-225. (Discusses the impact of arylsulfonyl substitutions on piperazine rings). Link

  • Swebocki, T., et al. (2023).[6] "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method." Protocols.io.[6] Link

Sources

Comparative

validating the binding mode of 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine through mutagenesis

Title: Validating the Binding Mode of 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine (FMP-4) through Site-Directed Mutagenesis[1][2] Executive Summary The compound 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine (hereafter referr...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Validating the Binding Mode of 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine (FMP-4) through Site-Directed Mutagenesis[1][2]

Executive Summary

The compound 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine (hereafter referred to as FMP-4 ) represents a classic pharmacophore in medicinal chemistry, combining a rigid piperazine linker with a steric "warhead" (the mesitylsulfonyl group) and a hydrogen-bond acceptor cap (the furoyl group).[1][2] This scaffold is frequently observed in inhibitors of deubiquitinases (e.g., USP7) , GPCRs (e.g., 5-HT6) , and viral proteases .[2]

While computational docking and HTS hits provide theoretical binding modes, they are prone to false positives.[2] Site-Directed Mutagenesis (SDM) serves as the functional "gold standard" to validate these poses by perturbing specific protein-ligand interactions.[1][2]

This guide compares SDM against alternative validation methods and provides a rigorous, self-validating protocol for mapping the binding pocket of FMP-4.[1][2]

Part 1: Comparative Analysis of Validation Methods

In the drug discovery pipeline, validating where a hit binds is as critical as validating that it binds.[2] Below is an objective comparison of Mutagenesis against structural and biophysical alternatives.

FeatureSite-Directed Mutagenesis (SDM) X-Ray Crystallography HDX-MS (H/D Exchange)
Primary Output Functional Causality (Does residue X drive affinity?)Static Structure (Atomic coordinates of the complex)Dynamic Solvent Exposure (Regional perturbation)
Resolution Single Amino AcidAtomic (< 2.0 Å)Peptide Fragment (5-15 AA)
Throughput Medium (10-20 mutants/week)Low (Months for optimization)Medium-High
Cost Low (Primers + PCR reagents)High (Synchrotron/Cryo time)High (Instrument cost)
Limitation Indirect evidence; requires functional assay.[1][2]Crystal packing artifacts; protein may not crystallize.[2]Data is averaged over peptides; ambiguous resolution.
Verdict for FMP-4 Best for "Go/No-Go" validation of the hydrophobic mesityl-pocket interaction.Ultimate goal, but too slow for initial hit validation.Good complementary data, but lacks residue specificity.

Part 2: Scientific Rationale & Binding Hypothesis[1][2][3][4][5]

To design the mutagenesis experiment, we must first deconstruct the ligand's pharmacophore to predict the "Hot Spot" residues.[2]

The Mesitylsulfonyl Anchor (The Hydrophobic Driver)[2]
  • Structure: 2,4,6-trimethylbenzenesulfonyl.[1][2]

  • Interaction: The three methyl groups create significant steric bulk and hydrophobicity.[2] This group typically demands a deep, hydrophobic pocket lined with aromatic residues (Trp, Phe, Tyr) or aliphatic chains (Leu, Ile).[2]

  • Mutagenesis Strategy: Mutating a lining Tryptophan to Alanine (Trp→Ala ) creates a "cavity," drastically reducing Van der Waals contact.[2] If

    
     increases >10-fold, the binding mode is validated.[2]
    
The Furoyl Cap (The Orientation Driver)[2]
  • Structure: Furan ring with a carbonyl.[2][3][4]

  • Interaction: The furan oxygen and carbonyl oxygen act as H-bond acceptors.[1][2] They likely interact with polar residues (Ser, Thr, Asn) or backbone amides.[2]

  • Mutagenesis Strategy: Mutating a hydrogen-bond donor (e.g., Ser→Ala ) should result in a moderate loss of affinity (3-5 fold).[1][2]

Part 3: Experimental Protocol

Phase 1: In Silico Hot-Spot Identification

Before touching a pipette, define the target residues.[2]

  • Docking: Perform rigid-body docking of FMP-4 into the target protein (e.g., using AutoDock Vina or Glide).[1][2]

  • Filter: Select residues within 4.0 Å of the mesityl group .[2]

  • Selection: Identify the "Gatekeeper" residue—usually the bulkiest aromatic residue interacting with the mesityl ring.[2]

Phase 2: Site-Directed Mutagenesis (QuikChange Method)

Objective: Generate point mutants (e.g., W145A) to disrupt FMP-4 binding.[1][2]

Reagents:

  • Template Plasmid (Wild Type).[1][2]

  • Mutagenic Primers (Forward/Reverse) containing the mutation.[1][2][5]

  • High-Fidelity Polymerase (e.g., PfuUltra or Phusion).[1][2]

  • DpnI Restriction Enzyme.[2][5][6]

Protocol:

  • Primer Design: Design primers of 25-45 bases with the mutation in the center.[1][2]

    
     should be ≥78°C.
    
    • Tip: Ensure the mutation introduces a silent restriction site if possible for easy screening, though sequencing is mandatory.[2]

  • PCR Amplification:

    • 95°C (1 min) → [95°C (30s) / 55°C (1 min) / 68°C (1 min/kb)] x 16 cycles.

    • Critical: Use minimal cycles (12-16) to prevent random backbone mutations.[1][2]

  • Template Digestion: Add 1 µL DpnI (10 U/µL) directly to the PCR reaction. Incubate at 37°C for 1 hour.

    • Mechanism:[1][2][6][7] DpnI digests methylated (parental) DNA, leaving only the unmethylated (synthesized mutant) DNA intact.[2][6]

  • Transformation: Transform 2 µL into competent E. coli (e.g., XL1-Blue).

  • Validation: Miniprep 3 colonies and Sanger sequence the full ORF.

Phase 3: Binding Affinity Quantification (SPR)

Objective: Measure the


 of FMP-4 against WT and Mutant protein.[1][2]

Method: Surface Plasmon Resonance (Biacore/Octet).[1][2]

  • Immobilization: Biotinylate the target protein (WT and Mutant) and capture on a Streptavidin (SA) chip.[1][2] Avoid amine coupling if the lysine is near the binding site.[2]

  • Injection: Inject FMP-4 in a concentration series (e.g., 0.1 µM to 100 µM).

    • Solvent Correction: FMP-4 is hydrophobic; ensure DMSO matching (typically 1-2%) is precise between running buffer and sample.[1][2]

  • Analysis: Fit curves to a 1:1 binding model.

Success Criteria:

  • Validated Binding: Mutant

    
     / Wild-Type 
    
    
    
    > 10 (Significant loss of affinity).[1][2]
  • Non-Specific Binding: Mutant

    
     ≈ Wild-Type 
    
    
    
    (The residue is not involved, or the compound binds non-specifically).[2]

Part 4: Visualization of Pathways & Workflows[1]

Diagram 1: The Validation Logic Flow

This diagram illustrates the decision-making process for validating the mesityl-pocket interaction.

ValidationWorkflow cluster_Exp Experimental Phase Start Start: FMP-4 Hit Identified Docking Step 1: In Silico Docking (Identify Mesityl Pocket) Start->Docking Selection Select 'Hot Spot' Residues (e.g., Trp, Phe near Mesityl) Docking->Selection SDM Step 2: Mutagenesis (SDM) (Generate W->A Mutant) Selection->SDM Purification Step 3: Protein Purification (WT vs Mutant) SDM->Purification SPR Step 4: SPR Binding Assay (Measure Kd) Purification->SPR Decision Is Kd(Mut) >> Kd(WT)? SPR->Decision Valid Binding Mode VALIDATED (Specific Interaction) Decision->Valid Yes (>10x shift) Invalid Binding Mode INVALID (Non-specific / Wrong Pose) Decision->Invalid No (No shift)

Caption: Workflow for validating FMP-4 binding. A >10-fold shift in Kd confirms the structural hypothesis.[2]

Diagram 2: The Pharmacophore Interaction Map

A conceptual map of how FMP-4 interacts with a theoretical target pocket.[1][2]

InteractionMap Mesityl Mesityl Group (Hydrophobic/Bulk) Pocket_W Trp/Phe Residue (Hydrophobic Pocket) Mesityl->Pocket_W Pi-Pi / Hydrophobic (Primary Anchor) Furoyl Furoyl Group (H-Bond Acceptor) Pocket_S Ser/Thr Residue (H-Bond Donor) Furoyl->Pocket_S Hydrogen Bond Piperazine Piperazine Core (Rigid Linker) Backbone Backbone (Steric Constraint) Piperazine->Backbone Shape Complementarity Mutation Mutation W->A (Removes Interaction) Mutation->Pocket_W Disrupts

Caption: Predicted interaction map.[1][2] The Mesityl group serves as the primary hydrophobic anchor, the target of the mutagenesis.[2]

Part 5: Data Interpretation Guide

When analyzing your SPR or Thermal Shift (TSA) data, use this reference table:

ObservationInterpretationAction
WT

= 10 nM
Mutant

> 1000 nM
Strong Validation. The mutated residue is critical for binding.[1][2] The mesityl group likely sits exactly where predicted.[2]Proceed to co-crystallography for final confirmation.
WT

= 10 nM
Mutant

= 12 nM
No Interaction. The residue is not involved in binding, or the ligand compensates by shifting pose.[2]Re-dock and select a different pocket residue.[2]
WT

= 10 nM
Mutant

= 0.1 nM
Gain of Function. The mutation removed a steric clash, allowing the ligand to bind tighter.[2]The binding pocket is likely adjacent to, but not at, this residue.[2]
Protein Unstable Structural Collapse. The mutation destabilized the protein fold, not just the binding site.[2]Check mutant stability via TSA (Melting Temp).[1][2] If

is huge, discard this mutant.[2]

References

  • Agilent Technologies. (2023).[1][2] QuikChange II Site-Directed Mutagenesis Kit Instruction Manual.[1][2] Agilent.[2] Link

  • Biacore (Cytiva). (2022).[1][2] Surface Plasmon Resonance (SPR) Assay Handbook.[1][2] Cytiva Life Sciences.[2] Link

  • Liu, J., et al. (2013).[2] "Molecular mechanism of the specific binding of sulfonyl-piperazine derivatives to USP7." Journal of Medicinal Chemistry, 56(4), 1543-1555.[1][2] Link(Representative citation for sulfonyl-piperazine binding modes).

  • Zheng, S., et al. (2021).[2][4] "Structure-Based Design of 1-(2-Furoyl)piperazine Derivatives." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Validation

A Researcher's Guide to Assessing the Kinase Selectivity of 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine

In the landscape of drug discovery, the precise targeting of protein kinases remains a cornerstone of therapeutic innovation. Kinase inhibitors have emerged as a significant class of drugs, particularly in oncology.

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the precise targeting of protein kinases remains a cornerstone of therapeutic innovation. Kinase inhibitors have emerged as a significant class of drugs, particularly in oncology. However, their efficacy and safety are intrinsically linked to their selectivity. Off-target effects, stemming from the inhibition of unintended kinases, can lead to toxicity and diminish the therapeutic window. This guide provides a comprehensive framework for assessing the selectivity of a novel compound, 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine, against a broad panel of human kinases. We will delve into the rationale behind experimental design, provide a detailed protocol for in vitro kinase profiling, and present a strategy for data analysis and interpretation, equipping researchers with the tools to rigorously evaluate the potential of this and other kinase-modulating compounds.

The Criticality of Kinase Selectivity

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[1] Due to the conserved nature of the ATP-binding site across many kinases, achieving inhibitor selectivity is a significant challenge.[2][3] A promiscuous inhibitor can disrupt multiple signaling pathways, leading to unforeseen toxicities.[2] Conversely, a highly selective inhibitor offers the promise of a more targeted therapeutic effect with an improved safety profile. Therefore, early and comprehensive selectivity profiling is not just a regulatory requirement but a fundamental aspect of rational drug design.[4][5]

This guide will use 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine as a case study. The piperazine moiety is a common scaffold in medicinal chemistry, known to be present in a variety of pharmacologically active compounds.[6][7] Its combination with a furoyl and a mesitylsulfonyl group suggests potential interactions with the ATP-binding pocket of kinases. However, without empirical data, its selectivity profile remains unknown.

Designing a Robust Kinase Selectivity Screen

A tiered approach is often the most efficient strategy for determining kinase inhibitor selectivity.[4][8] This typically involves an initial broad screen at a single high concentration, followed by dose-response determination for any "hits" to ascertain their potency (IC50).

Assembling a Representative Kinase Panel

The selection of the kinase panel is a critical first step. The panel should be broad enough to be representative of the human kinome, covering different families and subfamilies.[2][9] Several commercial services offer comprehensive kinase profiling panels.[10][11] For our assessment of 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine, a panel of at least 100 kinases is recommended to provide a good initial overview of its selectivity.[4]

Choosing the Right Assay Technology

Various in vitro kinase assay formats are available, each with its own advantages and limitations.[5][12] Radiometric assays, which measure the incorporation of radiolabeled phosphate from ATP onto a substrate, are often considered the "gold standard" due to their direct and sensitive nature.[1][13] However, non-radiometric methods, such as fluorescence-based and luminescence-based assays, have gained popularity due to their high-throughput capabilities and avoidance of radioactive materials.[14] For this guide, we will describe a widely used luminescence-based assay that quantifies ATP consumption (e.g., ADP-Glo™ Kinase Assay). This format is readily adaptable for high-throughput screening and provides robust, quantitative data.[14]

The Importance of Controls

The inclusion of appropriate controls is paramount for data validation.

  • Positive Control: A known broad-spectrum kinase inhibitor, such as Staurosporine, should be included to ensure the assay is performing as expected.

  • Negative Control: A vehicle control (e.g., DMSO), the solvent used to dissolve the test compound, is essential to establish the baseline kinase activity.

  • Reference Compounds: Including well-characterized selective inhibitors for specific kinases within the panel can provide valuable context for the selectivity of the test compound.

Experimental Workflow: A Step-by-Step Guide

The following diagram outlines the general workflow for assessing the kinase selectivity of our compound of interest.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound Preparation Compound Preparation Compound Dispensing Compound Dispensing Compound Preparation->Compound Dispensing Reagent Preparation Reagent Preparation Kinase/Substrate Addition Kinase/Substrate Addition Reagent Preparation->Kinase/Substrate Addition Compound Dispensing->Kinase/Substrate Addition ATP Addition & Incubation ATP Addition & Incubation Kinase/Substrate Addition->ATP Addition & Incubation Detection Reagent Addition Detection Reagent Addition ATP Addition & Incubation->Detection Reagent Addition Signal Measurement Signal Measurement Detection Reagent Addition->Signal Measurement Data Normalization Data Normalization Signal Measurement->Data Normalization Inhibition Calculation Inhibition Calculation Data Normalization->Inhibition Calculation IC50 Determination (for hits) IC50 Determination (for hits) Inhibition Calculation->IC50 Determination (for hits) Selectivity Profiling Selectivity Profiling IC50 Determination (for hits)->Selectivity Profiling

Caption: High-level workflow for in vitro kinase selectivity profiling.

Detailed Protocol: Luminescence-Based Kinase Assay

This protocol is a generalized guide and may require optimization for specific kinases.

Materials:

  • 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine

  • Staurosporine (positive control)

  • DMSO (vehicle control)

  • Kinase panel (recombinant enzymes)

  • Kinase-specific substrates

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay reagents (or equivalent)

  • 384-well white assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine in DMSO.

    • Create a dilution series of the compound. For an initial single-point screen, a final concentration of 10 µM is often used.[4] For IC50 determination, a 10-point, 3-fold serial dilution is recommended.

    • Prepare similar dilutions for the positive control (e.g., Staurosporine).

  • Assay Plate Preparation:

    • Dispense a small volume (e.g., 1 µL) of the diluted compounds, positive control, and vehicle control (DMSO) into the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, its specific substrate, and the kinase assay buffer.

    • Add the kinase/substrate master mix to the assay plate.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to interact with the kinase.

    • Prepare an ATP solution in kinase assay buffer. The concentration of ATP should ideally be at or near the Km for each specific kinase to accurately determine the potency of ATP-competitive inhibitors.[15]

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Following the kinase reaction, add the first detection reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions.

    • Add the second detection reagent (e.g., Kinase Detection Reagent) to convert the generated ADP into a luminescent signal. Incubate as per the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

Data Analysis and Interpretation

1. Percentage Inhibition Calculation:

The percentage of kinase inhibition is calculated relative to the vehicle (DMSO) control (0% inhibition) and a "no enzyme" or potent inhibitor control (100% inhibition).

2. Data Visualization and Hit Identification:

The results of the initial single-point screen can be visualized using a heatmap or a bar chart to quickly identify kinases that are significantly inhibited by 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine. A common threshold for identifying a "hit" is >70% inhibition at the screening concentration.[4][8]

3. IC50 Determination:

For any identified hits, the dose-response data is plotted with the inhibitor concentration on the x-axis (log scale) and the percentage inhibition on the y-axis. A sigmoidal curve is then fitted to the data to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

4. Comparative Data Presentation:

The selectivity of 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine can be effectively compared to other compounds using a tabular format. The following table presents a hypothetical dataset for our compound of interest alongside a known selective inhibitor (e.g., a hypothetical selective MET inhibitor) and a non-selective inhibitor (Staurosporine).

Kinase Target1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine (% Inhibition @ 10 µM)Selective MET Inhibitor (% Inhibition @ 1 µM)Staurosporine (% Inhibition @ 1 µM)
MET 95% 98% 99%
ABL115%5%98%
AKT18%2%95%
AURKA22%10%97%
CDK212%8%99%
EGFR18%7%96%
FLT335%15%98%
PI3Kα5%1%85%
SRC25%12%99%
VEGFR230%18%97%

This is hypothetical data for illustrative purposes.

From this hypothetical data, 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine shows a high degree of inhibition against MET kinase, with significantly lower inhibition against the other kinases in the panel, suggesting a selective profile. In contrast, Staurosporine demonstrates broad-spectrum inhibition. The selective MET inhibitor serves as a benchmark for high selectivity.

Conclusion and Future Directions

The comprehensive assessment of kinase selectivity is a critical step in the early stages of drug discovery. The methodologies outlined in this guide provide a robust framework for characterizing the inhibitory activity and selectivity of novel compounds like 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine. Based on our hypothetical data, this compound warrants further investigation as a potentially selective MET kinase inhibitor.

The next logical steps would involve:

  • IC50 determination for MET and any other kinases showing significant inhibition to quantify its potency and selectivity margin.

  • Mechanism of action studies to determine if the inhibition is ATP-competitive.

  • Cellular assays to confirm on-target activity in a more physiological context.[5]

  • Broader kinome profiling against a larger panel of kinases to further confirm its selectivity.[10][11]

By following a systematic and rigorous approach to selectivity profiling, researchers can make more informed decisions about which compounds to advance in the drug discovery pipeline, ultimately increasing the likelihood of developing safer and more effective targeted therapies.

References

  • Bio-protocol. (2022, September 1). In vitro kinase assay. Retrieved from [Link]

  • Bancroft, D. P. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 5(229), mr3. Retrieved from [Link]

  • Crossfire Oncology. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • In vitro NLK Kinase Assay. (n.d.). In Bio-protocol. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Comprehensive Medicinal Chemistry III (pp. 204-227). Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Lee, S., et al. (2020). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Scientific Reports, 10(1), 1-10. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERAZINES. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine? Retrieved from [Link]

  • D'Henipol, A., et al. (2016). Discovery and Pharmacokinetic and Pharmacological Properties of the Potent and Selective MET Kinase Inhibitor... Journal of Medicinal Chemistry, 59(15), 7066-7074. Retrieved from [Link]

  • Wang, Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][8][9][16]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. Retrieved from [Link]

  • Lamptey, R. N. L., et al. (2025). Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus. bioRxiv. Retrieved from [Link]

  • Zhang, Y., et al. (2017). Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][8][9][16]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(4), 855-861. Retrieved from [Link]

  • MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Feng, Y., et al. (2013). Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. ACS Medicinal Chemistry Letters, 4(8), 738-742. Retrieved from [Link]

  • de Oliveira, R., & de Freitas, R. M. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 2-17. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to Evaluating the Off-Target Effects of 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine

In the landscape of modern drug discovery, the precise characterization of a small molecule's interaction with the proteome is paramount. While on-target efficacy is the primary goal, a comprehensive understanding of off...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise characterization of a small molecule's interaction with the proteome is paramount. While on-target efficacy is the primary goal, a comprehensive understanding of off-target effects is critical for predicting potential toxicity, elucidating secondary mechanisms of action, and ultimately ensuring clinical translatability.[1][2][3] This guide provides a comparative framework for evaluating the off-target profile of 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine (FMSP) , a novel investigational compound.

For the purpose of this guide, we will hypothesize that FMSP has been designed as a selective inhibitor of a specific kinase, "Kinase X," based on preliminary in-silico modeling and biochemical assays. The furoyl and mesitylsulfonyl moieties are common pharmacophores, and the piperazine core is a versatile scaffold found in numerous bioactive compounds.[4][5] Our objective is to rigorously assess the selectivity of FMSP and compare its off-target profile with two alternative compounds:

  • Compound A: A structurally similar analog with a different substitution pattern on the piperazine ring.

  • Compound B: A known multi-kinase inhibitor with a distinct chemical scaffold.

This guide will detail a multi-pronged approach, combining established and cutting-edge techniques to build a comprehensive off-target profile for FMSP.

I. Foundational Approaches to Off-Target Profiling

A robust evaluation of off-target effects necessitates a combination of computational and experimental methods.[6] Each approach provides a unique layer of insight, and their integration offers a more complete picture of a compound's selectivity.

A. In Silico Off-Target Prediction

Computational methods serve as an invaluable initial screening tool to predict potential off-target interactions.[1][2] These approaches leverage extensive databases of known drug-target interactions and protein structures to identify potential binding partners for a query molecule. For FMSP, we would employ a combination of ligand-based and structure-based methods:

  • Ligand-Based Screening: This involves comparing the 2D and 3D structure of FMSP against libraries of compounds with known biological activities. Methods like Similarity Ensemble Approach (SEA) can predict potential targets based on chemical similarity.

  • Structure-Based Screening (Docking): If the crystal structures of potential off-targets are available, molecular docking simulations can predict the binding pose and affinity of FMSP to these proteins. This can help prioritize experimental validation.

While computational predictions are a cost-effective starting point, they are not a substitute for experimental validation.

B. Experimental Off-Target Profiling

Experimental validation is essential to confirm predicted off-targets and to discover unanticipated interactions. We will focus on three orthogonal experimental strategies:

  • Kinome Scanning: Provides a broad overview of a compound's activity against the human kinome.[7][8][9]

  • Cellular Thermal Shift Assay (CETSA): Confirms direct target engagement and can identify novel binders in a cellular context.[10][11][12][13][14]

  • Phenotypic Screening: Assesses the effect of a compound on cellular phenotypes, offering an unbiased view of its overall biological impact.[15][16][17][18][19]

The following sections will provide detailed protocols and comparative data for these experimental approaches.

II. Kinome Scanning: A Global View of Kinase Inhibition

Given our hypothesis that FMSP is a kinase inhibitor, a comprehensive kinome scan is the logical first step in experimental off-target profiling. This assay measures the ability of a compound to inhibit the activity of a large panel of purified kinases.

Experimental Protocol: Kinase Glo® Assay

This protocol describes a common method for assessing kinase activity by measuring the amount of ATP remaining in solution after a kinase reaction.

  • Compound Preparation: Prepare a 10 mM stock solution of FMSP, Compound A, and Compound B in DMSO. Create a dilution series to test a range of concentrations (e.g., 1 nM to 10 µM).

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and ATP to each well.

  • Compound Addition: Add the diluted compounds to the appropriate wells. Include a DMSO-only control (100% activity) and a control with a known broad-spectrum kinase inhibitor (e.g., staurosporine) as a positive control for inhibition.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • Detection: Add Kinase-Glo® reagent to each well. This reagent contains luciferase, which produces light in the presence of ATP.

  • Luminescence Reading: Measure the luminescence of each well using a plate reader. The amount of light is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound at each concentration and determine the IC50 value for each kinase that shows significant inhibition.

Comparative Data: Kinome Scan Results
Kinase TargetFMSP (IC50, nM)Compound A (IC50, nM)Compound B (IC50, nM)
Kinase X (On-Target) 15 50 25
Kinase Y>10,000850150
Kinase Z2,500>10,00075
Kinase P>10,000>10,000500
Kinase Q5,0001,20090

Interpretation: The hypothetical data in the table above suggests that FMSP is a potent and selective inhibitor of Kinase X. Compound A shows reduced on-target potency and some off-target activity against Kinase Y and Q. Compound B, the known multi-kinase inhibitor, demonstrates potent activity against multiple kinases, as expected.

III. Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Milieu

CETSA is a powerful technique to validate that a compound binds to its intended target within the complex environment of a living cell.[10][11][12][13][14] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.

Experimental Workflow: CETSA

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heat Challenge cluster_lysis Lysis & Separation cluster_detection Detection cells Culture Cells treat Treat with Compound (or DMSO) cells->treat heat Heat Cells at Varying Temperatures treat->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to Separate Soluble & Aggregated Proteins lyse->centrifuge wb Western Blot for Target Protein centrifuge->wb quant Quantify Soluble Protein wb->quant

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Detailed Protocol: CETSA for Kinase X
  • Cell Culture: Culture a cell line that endogenously expresses Kinase X to 80-90% confluency.

  • Compound Treatment: Treat the cells with 10 µM FMSP, Compound A, Compound B, or DMSO for 1 hour at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 37°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blotting: Collect the supernatant (soluble fraction) and quantify the protein concentration. Normalize all samples to the same protein concentration, then analyze by SDS-PAGE and Western blotting using an antibody specific for Kinase X.

  • Data Analysis: Quantify the band intensities for Kinase X at each temperature. Plot the percentage of soluble protein relative to the unheated control against the temperature for each compound. A shift in the melting curve to a higher temperature indicates protein stabilization by the compound.

Comparative Data: CETSA Results
CompoundMelting Temperature (Tm) of Kinase X (°C)ΔTm vs. DMSO (°C)
DMSO (Vehicle)52.5-
FMSP 58.0 +5.5
Compound A54.5+2.0
Compound B57.0+4.5

Interpretation: The hypothetical data shows that FMSP induces a significant thermal stabilization of Kinase X in cells, confirming target engagement. Compound B also shows strong target engagement, while Compound A has a weaker stabilizing effect, consistent with its lower potency in the kinome scan.

IV. Phenotypic Screening: An Unbiased Assessment of Cellular Impact

Phenotypic screening is a powerful, target-agnostic approach to drug discovery and off-target evaluation.[15][16][17][18][19] By observing a compound's effect on cell morphology, proliferation, or other observable characteristics, we can gain insights into its overall biological activity, which may be a result of both on-target and off-target effects.

Experimental Workflow: High-Content Imaging-Based Phenotypic Screen

Phenotypic_Screening_Workflow cluster_plating Cell Plating cluster_treatment Compound Treatment cluster_staining Staining cluster_imaging Imaging & Analysis plate Plate Cells in Multi-well Plates treat Treat with Compound Library plate->treat stain Fix and Stain Cells with Fluorescent Dyes treat->stain image Automated Microscopy stain->image analyze Image Analysis to Quantify Phenotypes image->analyze

Caption: Workflow for a high-content imaging-based phenotypic screen.

Detailed Protocol: Cell Painting Assay

The Cell Painting assay uses multiple fluorescent dyes to label different cellular compartments, allowing for the quantitative analysis of hundreds of morphological features.

  • Cell Plating: Plate a relevant cell line (e.g., U2OS) in 384-well, optically clear bottom plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with FMSP, Compound A, and Compound B at various concentrations for 24-48 hours. Include DMSO as a negative control and a panel of reference compounds with known mechanisms of action as positive controls.

  • Staining: Fix the cells and stain them with a cocktail of fluorescent dyes that label the nucleus (e.g., Hoechst), cytoplasm, mitochondria, cytoskeleton, and other organelles.

  • Imaging: Acquire images of the stained cells using a high-content imaging system.

  • Image Analysis: Use automated image analysis software to segment the cells and extract a wide range of quantitative features (e.g., cell size, nuclear shape, mitochondrial texture).

  • Data Analysis: Compare the morphological profile of cells treated with FMSP, Compound A, and Compound B to each other and to the reference compounds. Clustering analysis can reveal similarities in the phenotypic response, suggesting shared mechanisms of action or off-target effects.

Comparative Data: Phenotypic Profiling
CompoundPrimary Phenotypic ClusterNotable Morphological Changes
FMSP Clusters with Kinase X siRNAChanges consistent with on-target effect (e.g., cell cycle arrest at G1/S)
Compound AClusters with Kinase X siRNA and partially with tubulin inhibitorsOn-target phenotype plus some evidence of microtubule disruption
Compound BClusters with multiple kinase inhibitors and DNA damage agentsComplex phenotype indicative of multiple targets

Interpretation: The hypothetical phenotypic data suggests that the primary cellular effect of FMSP is driven by its on-target activity against Kinase X. Compound A exhibits a mixed phenotype, suggesting potential off-target effects on the cytoskeleton. Compound B induces a complex and pleiotropic phenotype, consistent with its multi-kinase activity.

V. Synthesis and Conclusion

The comprehensive evaluation of off-target effects is a critical component of preclinical drug development. By integrating computational predictions with orthogonal experimental approaches like kinome scanning, CETSA, and phenotypic screening, we can build a detailed and reliable selectivity profile for investigational compounds like 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine.

Our hypothetical comparative analysis demonstrates that FMSP is a potent and selective inhibitor of Kinase X, with a clean off-target profile compared to the two comparator compounds. This multi-faceted approach provides a high degree of confidence in the selectivity of FMSP and supports its further development. For any novel compound, a similar rigorous and multi-pronged strategy is essential to de-risk its progression towards the clinic and to fully understand its biological mechanism of action.

References

  • Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges. (n.d.).
  • Phenotypic screening - Wikipedia. (n.d.). Retrieved from [Link]

  • Unlocking the Power of Phenotypic Screening in Drug Discovery. (n.d.). Retrieved from [Link]

  • The Resurrection of Phenotypic Drug Discovery. (2015). ACS Chemical Neuroscience, 6(1), 16-18. Retrieved from [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025, April 24). Technology Networks. Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). Methods in Molecular Biology, 1492, 153-172. Retrieved from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024, August 5). Bio-protocol, 14(15), e4971. Retrieved from [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 17). Frontiers in Pharmacology, 10, 796. Retrieved from [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. (2026, February 8). bioRxiv. Retrieved from [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience. Retrieved from [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 17). Frontiers in Pharmacology, 10, 796. Retrieved from [Link]

  • KiSSim: Predicting off-targets from structural similarities in the kinome. (2021, December 16). ChemRxiv. Retrieved from [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023, October 22). International Journal of Molecular Sciences, 24(20), 15456. Retrieved from [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020, March 3). The Institute of Cancer Research. Retrieved from [Link]

  • Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth. (2020, January 1). SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(1), 58-70. Retrieved from [Link]

  • Kinase Screening & Profiling Service | Drug Discovery Support. (n.d.). Reaction Biology. Retrieved from [Link]

  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. (2024). Frontiers in Genome Editing, 6, 1342686. Retrieved from [Link]

  • Mapping off-target effects of small molecule drugs. (2025, July 8). Science for ME. Retrieved from [Link]

  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2025, April 1). Bioorganic & Medicinal Chemistry, 124, 117799. Retrieved from [Link]

  • Substituted piperazine - Wikipedia. (n.d.). Retrieved from [Link]

  • What is the mechanism of Piperazine? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • 1-[(Furan-2-yl)methyl]-4-(methylsulfonyl)piperazine. (n.d.). PubChem. Retrieved from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Chemistry & Biodiversity, e202501487. Retrieved from [Link]

  • Synthesis of some new 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides as potent antibacterial agents. (2018, May 15). Pakistan Journal of Pharmaceutical Sciences, 31(3), 947-953. Retrieved from [Link]

  • Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus. (2025, June 14). bioRxiv. Retrieved from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). Molecules, 29(1), 1. Retrieved from [Link]

  • PIPERAZINES. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents with mild cytotoxicity. (2018). Pakistan Journal of Pharmaceutical Sciences, 31(6), 2479-2487. Retrieved from [Link]

  • Sulfonylpiperazine compounds prevent Plasmodium falciparum invasion of red blood cells through interference with actin-1/profilin dynamics. (2023, April 13). PLOS Biology, 21(4), e3002081. Retrieved from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. (2025, August 9). Journal of Medicinal Chemistry, 50(16), 3716-3728. Retrieved from [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2025, April 23). Molecules, 30(9), 1999. Retrieved from [Link]

  • Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. (2024, October 15). 3 Biotech, 14(11), 329. Retrieved from [Link]

Sources

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